2-Chloro-N,N-diethylethylamine-d10 Hydrochloride
Description
BenchChem offers high-quality 2-Chloro-N,N-diethylethylamine-d10 Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-N,N-diethylethylamine-d10 Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2-chloroethyl)-1,1,2,2,2-pentadeuterio-N-(1,1,2,2,2-pentadeuterioethyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14ClN.ClH/c1-3-8(4-2)6-5-7;/h3-6H2,1-2H3;1H/i1D3,2D3,3D2,4D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGSWDIQBBZLLL-MFMGRUKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CCCl)C([2H])([2H])C([2H])([2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Chloro-N,N-diethylethylamine-d10 Hydrochloride: Technical Guide & Application Protocol
CAS: 1092978-87-4 Formula: C₆H₅D₁₀Cl₂N (Hydrochloride Salt) Molecular Weight: 182.15 g/mol [1]
Executive Summary
2-Chloro-N,N-diethylethylamine-d10 hydrochloride (CDEA-d10) is the fully deuterated isotopologue of the nitrogen mustard precursor 2-chloro-N,N-diethylethylamine. While the non-deuterated parent compound is a potent alkylating agent and a chemical warfare simulant, the d10 variant serves a critical role in pharmaceutical bioanalysis. It is primarily utilized as an Internal Standard (IS) for the quantification of drugs containing the diethylaminoethyl moiety (e.g., Amiodarone metabolites, antihistamines) and for studying the metabolic stability of alkylating agents.
Critical Technical Insight: The utility of CDEA-d10 is defined by its solution-phase dynamics. In neutral or basic aqueous media, it spontaneously cyclizes to form a highly reactive aziridinium ion . This behavior mandates strict pH control during handling to prevent standard degradation and accidental alkylation of biological matrices.
Chemical Profile & Isotopic Integrity
| Property | Specification | Technical Note |
| Chemical Name | 2-Chloro-N,N-bis(pentadeuteroethyl)ethanamine HCl | The "d10" refers to two fully deuterated ethyl groups (-C₂D₅). |
| Appearance | White to off-white crystalline solid | Highly hygroscopic; store in desiccator. |
| Solubility | Water, Methanol, DMSO | WARNING: Rapidly degrades in neutral water via cyclization. |
| Isotopic Purity | ≥ 99 atom % D | Essential to prevent "cross-talk" in MS channels (M+0 interference). |
| Melting Point | 208–210 °C (lit. for parent) | Decomposition often occurs upon melting. |
| pKa | ~8.5 (Amine) | Protonated form (HCl salt) is stable; free base is reactive. |
Safety & Handling: The "Mustard" Factor
Hazard Classification: FATAL if swallowed, inhaled, or in contact with skin.[2] Vesicant (Blistering Agent).
Although CDEA-d10 is a research standard, it retains the alkylating toxicity of the parent nitrogen mustard class.
Mechanism of Toxicity
The compound acts as a monofunctional alkylating agent. Upon contact with physiological pH (7.4), the free amine displaces the chloride ion to form an electrophilic aziridinium ring. This ring attacks DNA (guanine N7 position) and proteins, causing cytotoxicity and blistering.
Mandatory Containment Protocol
-
Engineering Controls: Handle only in a certified Class II Biological Safety Cabinet or Chemical Fume Hood.
-
PPE: Double nitrile gloves (0.11 mm min), Tyvek sleeves, and safety goggles.
-
Deactivation: Spills must be neutralized with 5% Sodium Thiosulfate solution, which nucleophilically opens the aziridinium ring to form a non-toxic thiosulfate ester.
Synthesis & Degradation Pathways
Understanding the synthesis helps in troubleshooting impurities, while understanding degradation is vital for stock solution stability.
Synthesis and Activation Workflow
The following DOT diagram illustrates the synthesis of the d10 standard and its activation pathway in solution.
Figure 1: Synthesis route (left) and aqueous activation/degradation pathway (right). The formation of the Aziridinium ion is the critical instability factor.
Strategic Application: LC-MS/MS Bioanalysis
CDEA-d10 is the "Gold Standard" Internal Standard for quantifying Amiodarone Impurity H and other diethylamino-containing drugs.
Why d10?
-
Mass Shift (+10 Da): Provides a wide mass window, preventing isotopic overlap with the parent analyte (M+0, M+1, M+2 natural isotopes).
-
Retention Time Matching: Deuterium isotope effects on lipophilicity are minimal here, ensuring the IS co-elutes with the analyte to compensate for matrix effects (ion suppression/enhancement) perfectly.
Experimental Protocol: Stock Preparation
Objective: Prepare a stable 1 mg/mL stock solution. Self-Validating Step: Use acidic methanol to prevent cyclization.
-
Weighing: Weigh 1.0 mg of CDEA-d10 HCl into a tared amber glass vial.
-
Solvent: Add 1.0 mL of 0.1% Formic Acid in Methanol .
-
Reasoning: The formic acid maintains a low pH (<3), ensuring the nitrogen remains protonated (ammonium form). The ammonium form cannot nucleophilically attack the carbon-chloride bond, preventing aziridinium formation.
-
-
Storage: Store at -20°C. Stability is >6 months in acidic methanol. Do not store in water.
LC-MS/MS Method Parameters
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S). Ionization: ESI Positive Mode.
| Parameter | Setting | Rationale |
| Precursor Ion (Q1) | 146.1 m/z | [M+H]⁺ of d10-analog. |
| Product Ion 1 (Q3) | 110.1 m/z | Loss of HCl (36 Da) → d10-Aziridinium ion. (Quantifier) |
| Product Ion 2 (Q3) | 84.1 m/z | d10-Diethylamine fragment [N(C₂D₅)₂CH₂]⁺. (Qualifier) |
| Cone Voltage | 25 V | Optimized for labile chloride loss. |
| Collision Energy | 15–20 eV | Moderate energy required to cleave the C-N or C-Cl bond. |
| Mobile Phase A | 0.1% Formic Acid in H₂O | Acidic pH prevents on-column degradation. |
| Mobile Phase B | 0.1% Formic Acid in ACN |
Analytical Workflow & Troubleshooting
The following diagram details the logic flow for method development and troubleshooting instability issues.
Figure 2: Bioanalytical workflow and troubleshooting logic for CDEA-d10.
References
-
Pharmaffiliates. (n.d.). 2-Chloro-N,N-diethylethylamine-d10 Hydrochloride Product Profile. Retrieved February 21, 2026, from [Link]
-
Organic Syntheses. (1948). β-Dimethylaminoethyl Chloride Hydrochloride Synthesis. Org. Synth. 1948, 28, 50. Retrieved February 21, 2026, from [Link]
Sources
Technical Guide: Storage and Handling of Hygroscopic Deuterated Amine Salts
Executive Summary
In drug development and metabolic profiling, deuterated amine salts (e.g.,
For a deuterated amine, moisture ingress is not merely a physical issue (caking); it is a chemical catastrophe .[1] The presence of atmospheric
The Physicochemical Challenge
The Thermodynamics of Failure
The primary threat to deuterated amine salts is the thermodynamic drive of the ammonium proton (
When a hygroscopic salt absorbs atmospheric moisture, it forms a localized aqueous layer on the crystal surface.[1] Within this layer, the following equilibrium occurs almost instantaneously:
This process cascades until the isotopic ratio of the salt matches the massive excess of protons in the atmosphere.
Mechanism of Isotopic Scrambling
The following diagram illustrates the mechanistic pathway of degradation. Note that "degradation" here refers to isotopic dilution, not skeletal decomposition.[1]
Figure 1: The cascade of isotopic dilution triggered by moisture ingress.
Optimal Storage Protocols
Storage strategies must be tiered based on usage frequency.[1] A "working vial" opened daily has different requirements than an "archive standard" stored for years.
The "Russian Doll" Containment Strategy
Reliance on a single barrier is a critical failure mode.[1] We utilize a multi-layer containment system.[1]
| Layer | Material Recommendation | Function |
| Primary | Amber Glass Vial (Type I) with PTFE-lined screw cap.[1] | Chemical inertness; light protection.[1][2][3] PTFE prevents leaching and provides a tighter seal than pulp/poly liners.[1] |
| Secondary | Heat-sealed aluminized Mylar bag or vacuum-sealed polyethylene bag with desiccant packet.[1] | Vapor barrier.[1] The desiccant scavenges moisture that permeates the outer bag.[1] |
| Tertiary | Desiccator cabinet (Active or Passive) or Glove Box.[1] | Bulk environment control. |
Temperature Considerations
Recommendation: -20°C (Freezer)
-
Causality: While room temperature is often chemically safe for salts, cold storage lowers the vapor pressure of any residual moisture trapped in the headspace, kinetically slowing the H/D exchange rate.
-
The "Warm-Up" Rule: Never open a cold vial immediately. Condensation will form instantly on the cold salt, ruining it.[1] Protocol: Allow the vial to equilibrate to room temperature in a desiccator for 30–60 minutes before opening.
Storage Decision Logic
Use this workflow to determine the correct storage location for your specific compound.
Figure 2: Decision matrix for storage based on hygroscopicity and usage cadence.
Handling & Operational Workflows
The moment a vial is opened, the "integrity clock" starts ticking.
The Inert Sampling Protocol
For highly expensive or sensitive standards (>$500/mg), do not handle on an open bench.[1]
-
Preparation: Transfer the sealed vial, a spatula, and the receiving vessel into a glove bag or glove box purged with dry Nitrogen or Argon.
-
Aliquot: Weigh the required amount inside the inert environment.
-
Reseal: Apply Parafilm or Teflon tape over the cap threads before removing the stock vial from the inert atmosphere.[1]
-
Dissolution: If preparing a stock solution, use anhydrous deuterated solvents (e.g.,
, , or ) immediately.[1]
Re-Validation (Quality Assurance)
Trust, but verify. Before using a stored standard for a critical quantitative assay (e.g., LC-MS/MS internal standard), verify isotopic purity.[1]
-
Method:
-NMR.[1][3] -
Marker: Look for the re-appearance of the ammonium proton signal (usually broad, 7-9 ppm depending on solvent/pH) or integration changes in adjacent protons if coupling is visible.
-
Acceptance Criteria: <1% H/D exchange for quantitative standards.
Emergency Remediation (The "Save")
If a deuterated amine salt has absorbed moisture and "caked," simple drying is insufficient .[1] Drying removes the water molecule but leaves the exchanged Proton (
Correct Remediation Protocol (Back-Exchange):
-
Dissolve: Dissolve the salt fully in high-purity
(Deuterium Oxide, >99.9% D). This forces the equilibrium back toward the deuterated state ( ) via mass action. -
Evaporate: Remove the solvent under vacuum (rotary evaporator or lyophilizer).
-
Repeat: Perform this cycle 2–3 times.
-
Final Dry: Dry under high vacuum (<0.1 mbar) over
for 24 hours.
References
-
Englander, S. W., & Kallenbach, N. R. (1983).[1] Hydrogen exchange and structural dynamics of proteins and nucleic acids.[1] Quarterly Reviews of Biophysics, 16(4), 521-655.[1] (Foundational mechanism of H/D exchange kinetics).
Sources
Methodological & Application
Application Note: Trace Quantification of Amiodarone Impurity H (Mutagenic Alkyl Halide) by HILIC-MS/MS
This Application Note is designed as a high-level technical guide for analytical scientists and method developers. It addresses the specific challenges of quantifying Amiodarone Impurity H (2-chloro-N,N-diethylethylamine), a potential genotoxic impurity (PGI), using LC-MS/MS.
Executive Summary
Amiodarone Impurity H (EP/USP designation) is identified as 2-chloro-N,N-diethylethylamine (CDEA). Unlike the lipophilic benzofuran-related impurities (e.g., Impurity D, E), Impurity H is a small, polar alkylating reagent used in the synthesis of Amiodarone. Due to its structure (nitrogen mustard analog), it is classified as a Potential Genotoxic Impurity (PGI) , requiring control at trace levels (ppm) well below standard HPLC-UV detection limits.
This protocol details a HILIC-MS/MS methodology designed to retain and quantify this polar amine while effectively separating it from the massive excess of the lipophilic Amiodarone API.
Key Analytical Challenges & Solutions
| Challenge | Scientific Rationale | Solution |
| Analyte Identity | Often confused with iodinated impurities.[1] Impurity H is a low-MW (135 Da) polar amine. | Clarification: Target is 2-chloro-N,N-diethylethylamine (CAS 869-24-9).[2][3] |
| Retention | As a small polar cation, it elutes in the void volume on standard C18 columns. | HILIC Mode: Uses a polar stationary phase to retain the hydrophilic impurity while the lipophilic API elutes early. |
| Matrix Interference | High concentrations of Amiodarone (API) cause severe ion suppression. | Divert Valve Strategy: The API (eluting at |
| Sensitivity | TTC-based limits require LOQ < 1.0 ppm relative to API. | MRM Detection: Specific transitions for the chloro-ethylamine moiety. |
Analyte Characterization & Fragmentation
Understanding the physicochemical properties is prerequisite to method design.
-
Formula: C
H ClN HCl[3] -
Molecular Weight: 135.64 Da (Free base)
-
pKa: ~8.5 (Basic amine)
-
LogP: ~1.5 (Moderately polar, but protonated at acidic pH)
Fragmentation Pathway (Graphviz)
The following diagram illustrates the proposed fragmentation pathway for MRM transition selection.
Method Development Strategy: Why HILIC?
Standard Reversed-Phase (C18) chromatography is unsuitable for this application.
-
Retention Failure: Impurity H is a small, polar amine. On C18, it elutes in the void volume, co-eluting with salts and unretained matrix components, leading to massive ion suppression.
-
Elution Order: On C18, the lipophilic Amiodarone elutes late. You would have to wait for the API to elute to prevent carryover, lengthening run times.
The HILIC Advantage: In Hydrophilic Interaction Liquid Chromatography (HILIC), the elution order is inverted:
-
Amiodarone (Lipophilic): Elutes near the solvent front (Void).
-
Impurity H (Polar): Strongly retained via partitioning into the water layer on the silica surface.
-
Benefit: This allows the massive API peak to be diverted to waste before the impurity elutes, protecting the MS source.
Detailed Experimental Protocol
Reagents and Standards[4][5][6][7][8]
-
Reference Standard: Amiodarone Impurity H (2-chloro-N,N-diethylethylamine HCl), >98% purity.
-
Matrix: Amiodarone Hydrochloride API.[2]
-
Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.
Sample Preparation[8][9]
-
Diluent: 95:5 Acetonitrile:Water (v/v) with 0.1% Formic Acid.
-
Note: High organic content is critical for HILIC sample injection to prevent peak distortion.
-
-
Stock Solution (Impurity): 1.0 mg/mL in Diluent.[4]
-
Test Sample (API): 5.0 mg/mL Amiodarone HCl in Diluent.
-
Target Sensitivity: 10 ppm = 50 ng/mL of Impurity H in the vial.
-
LC-MS/MS Conditions[3]
Chromatographic Parameters
| Parameter | Setting |
| Column | Waters BEH Amide (100 x 2.1 mm, 1.7 µm) or Phenomenex Kinetex HILIC |
| Column Temp | 40°C |
| Flow Rate | 0.4 mL/min |
| Injection Vol | 2.0 µL (Keep low to maintain HILIC integrity) |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.5 (adj.[5] Formic Acid) |
| Mobile Phase B | Acetonitrile (90%) / Buffer A (10%) |
-
Expert Insight: Ammonium formate is essential to maintain peak shape for the basic amine. A pH of 3.5 ensures the amine is protonated for HILIC retention and ESI+ sensitivity.
Gradient Program
| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) | State |
| 0.0 | 5 | 95 | Loading |
| 1.0 | 5 | 95 | Isocratic (API Elution) |
| 4.0 | 30 | 70 | Ramp (Impurity Elution) |
| 4.1 | 50 | 50 | Wash |
| 6.0 | 5 | 95 | Re-equilibration |
Divert Valve Logic (Critical)
-
0.0 – 2.0 min: TO WASTE (Elution of Amiodarone API).
-
2.0 – 5.0 min: TO SOURCE (Elution of Impurity H).
-
5.0 – End: TO WASTE .
Mass Spectrometry Parameters (ESI+)
-
Ion Source: Electrospray Ionization (Positive Mode).[6]
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temp: 400°C (High temp helps with aqueous HILIC mobile phases).
-
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Role |
| Impurity H | 136.1 | 86.1 | 25 | 18 | Quantifier |
| Impurity H | 136.1 | 100.1 | 25 | 12 | Qualifier |
| Impurity H | 138.1 | 88.1 | 25 | 18 | Isotope Check (37Cl) |
Analytical Workflow Diagram
Self-Validating Quality Control (SST)
To ensure trustworthiness, the method must include a System Suitability Test (SST) before every batch:
-
Sensitivity Check: Injection of Impurity H at the Limit of Quantitation (LOQ), typically 0.5 ppm relative to API. Signal-to-Noise (S/N) must be > 10.
-
Retention Time Stability:
of Impurity H must be stable ( min) to ensure the divert valve window is accurate. -
Isotopic Ratio Confirmation: The ratio of the
Cl transition (136>86) to the Cl transition (138>88) should be approximately 3:1. Deviation indicates interference.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Splitting (Impurity H) | Sample diluent contains too much water. | Ensure sample diluent is |
| Source Contamination | Divert valve timing is incorrect; API entering MS. | Run a full scan without the valve to map the exact elution time of the massive Amiodarone peak. Adjust valve window. |
| Low Sensitivity | Ion suppression from buffer salts or pH mismatch. | Ensure Ammonium Formate concentration is |
References
-
European Pharmacopoeia (Ph.[3] Eur.) . Amiodarone Hydrochloride Monograph 0803. (Defines Impurity H as 2-chloro-N,N-diethylethanamine).[2][3]
-
United States Pharmacopeia (USP) . Amiodarone Hydrochloride: Related Compound H.[2][3]
-
Douša, M., et al. (2015). "HILIC–MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-chloroethyl)ethanamine". Journal of Chromatographic Science. (Methodology basis for nitrogen mustard analogs).
-
International Conference on Harmonisation (ICH) . Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Chloro-N,N-diethylethanamine Hydrochloride (2-Chlorotriethylamine Hydrochloride; (2-Chloroethyl)diethylamine Hydrochloride) [lgcstandards.com]
- 3. chemicea.com [chemicea.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. scribd.com [scribd.com]
- 6. Development of Tier 2 LC-MRM-MS protein quantification methods for liquid biopsies - PMC [pmc.ncbi.nlm.nih.gov]
MRM transitions for 2-Chloro-N,N-diethylethylamine-d10 quantification
Application Note: High-Sensitivity Quantification of 2-Chloro-N,N-diethylethylamine (CDEA) using Stable Isotope Dilution LC-MS/MS
Executive Summary
Objective: To establish a robust, self-validating protocol for the trace-level quantification of 2-Chloro-N,N-diethylethylamine (CDEA) in pharmaceutical drug substances. Context: CDEA is a reactive alkylating agent and a known genotoxic impurity (GTI). Under ICH M7 guidelines, such mutagenic impurities must be controlled to threshold of toxicological concern (TTC) levels, often requiring limits in the low ppm or ppb range. Methodology: This guide utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode.[1][2] The method employs 2-Chloro-N,N-diethylethylamine-d10 (CDEA-d10) as an internal standard to correct for matrix effects and extraction variability.
Scientific Mechanism & Expertise
The Challenge of Instability
The primary analytical challenge with CDEA is its inherent reactivity. As a nitrogen mustard derivative, CDEA undergoes intramolecular cyclization in neutral or basic solutions to form a highly electrophilic aziridinium ion .
-
Implication: If the sample solvent is not acidic, the analyte will degrade before injection, leading to false negatives.
-
Solution: All sample diluents must be acidified (typically 0.1% Formic Acid) to protonate the nitrogen lone pair, preventing the nucleophilic attack on the
-carbon and stabilizing the linear form.
Mass Spectrometry Fragmentation (The "Why" behind the Transitions)
In the collision cell of the mass spectrometer, the protonated linear molecule (
-
Precursor: The linear amine is protonated.
-
Activation: Collision Induced Dissociation (CID) drives the expulsion of neutral HCl (36 Da).
-
Product: The formation of the stable, cyclic N,N-diethylaziridinium ion (m/z 100).
This specific transition (
Visualizing the Mechanism
Figure 1: Mechanism of CID fragmentation. The linear precursor cyclizes to the aziridinium ion upon loss of HCl, forming the primary quantifier ion.
Experimental Protocol
Reagents & Standards
-
Analyte: 2-Chloro-N,N-diethylethylamine HCl (CDEA).
-
Internal Standard: 2-Chloro-N,N-diethylethylamine-d10 HCl (CDEA-d10).
-
Note: The d10 labeling is on the two N-ethyl groups (
).
-
-
Solvents: LC-MS Grade Acetonitrile, Water, Formic Acid.
Sample Preparation (Critical Step)
-
Diluent: 95:5 Water:Acetonitrile + 0.1% Formic Acid .
-
Expert Note: The acid is non-negotiable to prevent degradation.
-
-
Stock Preparation: Prepare CDEA and CDEA-d10 stocks in the Diluent at 1 mg/mL. Store at -20°C.
-
Spiking: Spike the IS (CDEA-d10) into all samples to a final concentration of 50 ng/mL.
LC-MS/MS Conditions
Chromatography (HILIC Mode) CDEA is small, polar, and basic. It retains poorly on C18. HILIC (Hydrophilic Interaction Liquid Chromatography) is recommended for superior retention and peak shape.
| Parameter | Setting |
| Column | Waters BEH Amide or Phenomenex Kinetex HILIC (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.0) |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 95% B (0-1 min) |
| Column Temp | 40°C |
Mass Spectrometry (MRM Table)
| Compound | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Type |
| CDEA (Quant) | 136.1 | 100.1 | 25 | 18 | Quantifier |
| CDEA (Qual) | 136.1 | 72.1 | 25 | 28 | Qualifier |
| CDEA-d10 (IS) | 146.2 | 110.2 | 25 | 18 | Quantifier |
-
Note on IS: The d10 precursor is
. The product ion is the d10-aziridinium ring ( ).
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow ensuring analyte stability and precise quantification.
Validation Criteria (Self-Validating System)
To ensure the method is trustworthy, the following criteria must be met during every run:
-
IS Response Consistency: The peak area of CDEA-d10 should not vary by more than ±15% across the run. A drop indicates matrix suppression.
-
Ion Ratio: The ratio of the Quantifier (100.1) to Qualifier (72.1) transition for CDEA must be within ±20% of the reference standard.
-
Linearity:
over the range of 1.0 ng/mL to 100 ng/mL (approx 0.1 ppm to 10 ppm relative to API).
References
-
ICH M7(R1) Guideline: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.
-
Genotoxic Impurities in Pharmaceuticals: A review of analytical methods for nitrogen mustards. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding on alkylating agents).
-
HILIC Separation of Polar Amines: Waters Corporation Application Note on HILIC for polar basic compounds.
Sources
Application Note: Strategic C18 Column Selection for the Robust Analysis of Deuterated Ethylamine by LC-MS/MS
Abstract
The quantitative analysis of small, polar, basic compounds like ethylamine presents a significant challenge in reversed-phase liquid chromatography (RPLC). These analytes often exhibit poor retention and asymmetric peak shapes on conventional C18 columns. This application note provides a detailed guide for the strategic selection of an appropriate C18 stationary phase for the robust and reliable analysis of deuterated ethylamine, a common internal standard in bioanalytical and metabolic studies. We explore the underlying chromatographic principles, including the mitigation of silanol interactions and the prevention of phase dewetting, to establish a validated protocol. This guide is intended for researchers, scientists, and drug development professionals seeking to develop high-quality analytical methods for challenging polar analytes.
The Analytical Challenge: Retaining Small Polar Amines
Ethylamine is a small, highly polar primary amine. In traditional RPLC, which relies on hydrophobic interactions, such compounds have very low affinity for the non-polar C18 stationary phase.[1][2] This typically results in elution at or near the void volume, precluding effective separation and quantification.[3]
The primary obstacles in the analysis of ethylamine on standard C18 columns are:
-
Inadequate Retention: The hydrophilic nature of ethylamine prevents significant partitioning into the hydrophobic C18 alkyl chains, leading to minimal retention.[4]
-
Peak Tailing: Ethylamine is a basic compound. At neutral or acidic pH, it exists in a protonated, cationic form. These cations can engage in strong, undesirable ionic interactions with deprotonated residual silanol groups (Si-O⁻) present on the silica surface of the stationary phase.[5] This secondary interaction mechanism leads to significant peak tailing and poor chromatographic performance.
-
Phase Collapse (Dewetting): To increase the retention of a polar analyte, the logical first step is to increase the aqueous component of the mobile phase. However, using highly aqueous mobile phases (>95% water) with traditional C18 columns can cause the hydrophobic alkyl chains to "collapse" or "mat," expelling the polar mobile phase from the pores.[6][7] This phenomenon, known as dewetting, results in a dramatic and often irreversible loss of retention.[7]
The use of a deuterated analogue, such as ethylamine-d5, as an internal standard is a gold-standard technique in mass spectrometry to correct for matrix effects and instrumental variability, ensuring the highest accuracy.[8][9] Therefore, developing a chromatographic method that provides robust retention and symmetrical peak shape for both the analyte and its deuterated standard is paramount.
Strategic C18 Column Selection: Beyond the Standard Phase
Overcoming the challenges mentioned above requires moving beyond a "standard" C18 column and selecting a phase specifically engineered for polar analytes. The key lies in the column's surface chemistry, particularly the end-capping and bonding technology.
The Critical Role of End-capping
After the C18 alkyl chains are bonded to the silica support, a significant number of unreacted, accessible silanol groups remain.[10] End-capping is a secondary chemical process that deactivates many of these residual silanols, typically using a small silylating agent like trimethylsilane (TMS).[11][12] However, for highly basic analytes like ethylamine, standard end-capping is often insufficient. Advanced strategies are required.
-
Polar-Embedded & Polar-Endcapped Phases: These columns incorporate a polar functional group (e.g., amide, carbamate) either within the alkyl chain (embedded) or at the terminus (endcapped).[13] This polar group creates a hydrated layer on the silica surface, which enhances the retention of polar analytes through secondary hydrophilic interactions and shields the analyte from residual silanols, improving peak shape.[10][14]
-
Positively Charged Surfaces (Mixed-Mode): A novel approach involves bonding a C18 ligand along with a proprietary, positively charged functional group to the silica surface.[15] This creates a mixed-mode stationary phase. While seemingly counterintuitive for a basic analyte, the positively charged surface can improve the peak shape of basic compounds through ionic repulsion, preventing interaction with underlying silanols.[15]
-
Sterically Protected Phases: These phases utilize bulky side chains (e.g., di-isobutyl) that sterically hinder the analyte from accessing and interacting with the residual silanols, leading to improved peak shapes for basic compounds.[10][14]
Ensuring Aqueous Stability: The "AQ" Advantage
To prevent phase dewetting in the highly aqueous mobile phases required for ethylamine analysis, it is crucial to select a column designated as "aqueous stable" or "AQ". These columns are designed with a lower C18 ligand density or use polar end-capping, which allows the mobile phase to fully penetrate the pores even under 100% aqueous conditions, ensuring reproducible retention.[4]
Data Summary: C18 Phase Technology Comparison
| Stationary Phase Type | End-capping / Bonding Technology | Key Benefits for Ethylamine Analysis | Reference |
| Standard C18 | Standard Trimethylsilyl (TMS) | Provides basic hydrophobic retention for non-polar compounds. | [14] |
| Polar-Endcapped C18 | Polar group with TMS | Enhances retention of polar analytes; 100% aqueous stability. | [10][14] |
| Positively Charged C18 | C18 with positively charged group | Mixed-mode interactions; improves peak shape for basic compounds via ionic repulsion. | [15] |
| Sterically Protected C18 | Di-isobutyl side chains with TMS | Bulky groups shield residual silanols, improving peak shape for basic compounds. | [10][14] |
| Aqueous C18 (AQ) | Optimized ligand density or polar end-capping | Prevents phase dewetting under highly aqueous conditions. | [4] |
Decision Workflow for Column Selection
The following diagram illustrates a logical workflow for selecting the optimal C18 column for deuterated ethylamine analysis.
Caption: C18 Column Selection Decision Workflow.
Alternative Chromatographic Strategies
While an advanced C18 column is often successful, if retention remains insufficient, two primary alternative strategies can be considered:
-
Ion-Pairing Chromatography (IPC): This technique involves adding an ion-pairing reagent (e.g., a volatile perfluorinated carboxylic acid like heptafluorobutyric acid for LC-MS) to the mobile phase.[16] The reagent forms a neutral, hydrophobic complex with the protonated ethylamine, significantly increasing its retention on a C18 column. However, IPC can lead to ion suppression in the MS source and may require extensive column flushing.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an orthogonal technique that is ideal for very polar compounds.[12][17] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent (typically acetonitrile). The analyte partitions into a water-enriched layer on the surface of the stationary phase, providing excellent retention for compounds that are unretained in RPLC.[18]
Recommended Protocol for Deuterated Ethylamine Analysis
This protocol is a robust starting point for method development, utilizing a polar-endcapped, aqueous-stable C18 column.
Materials and Reagents
| Material | Specification |
| Analytical Column | C18 AQ-type, Polar-Endcapped (e.g., YMC-Pack ODS-AQ, Waters Atlantis T3) |
| Particle Size: ≤ 3 µm | |
| Dimensions: e.g., 2.1 x 100 mm | |
| Ethylamine Standard | ≥ 99% purity |
| Ethylamine-d5 Standard | ≥ 98% isotopic purity |
| Mobile Phase A | 0.1% Formic Acid in Water (LC-MS Grade) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (LC-MS Grade) |
| Sample Diluent | 95:5 (v/v) Mobile Phase A : Mobile Phase B |
Instrumentation and Conditions
| Parameter | Setting |
| LC System | UHPLC or HPLC system |
| Column Temperature | 35 °C |
| Injection Volume | 2-5 µL |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-1.0 min: 2% B; 1.0-3.0 min: 2-30% B; 3.0-3.5 min: 30% B; 3.5-4.0 min: 2% B; 4.0-5.0 min: 2% B (re-equilibration) |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 300 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 35 psi |
| Capillary Voltage | 4000 V |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Example - to be optimized on the specific instrument):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Ethylamine | 46.1 | 29.1 |
| Ethylamine-d5 | 51.1 | 34.1 |
Step-by-Step Protocol
-
Standard Preparation:
-
Prepare individual stock solutions of ethylamine and ethylamine-d5 (internal standard, ISTD) at 1 mg/mL in methanol.
-
Create a working ISTD solution by diluting the ethylamine-d5 stock to 1 µg/mL in the sample diluent.
-
Prepare calibration standards by serial dilution of the ethylamine stock solution, spiking each standard with the working ISTD solution to a final concentration of 100 ng/mL.
-
-
Sample Preparation:
-
For biological samples (e.g., plasma, urine), perform a protein precipitation or solid-phase extraction (SPE) cleanup.
-
Evaporate the cleaned-up sample to dryness under a stream of nitrogen.
-
Reconstitute the sample in a known volume of the working ISTD solution (100 ng/mL ethylamine-d5).
-
Vortex and centrifuge before transferring the supernatant to an autosampler vial.
-
-
LC-MS/MS Analysis:
-
Equilibrate the column with the initial mobile phase conditions (98% A, 2% B) for at least 10 column volumes.
-
Inject a blank (sample diluent) to ensure no system carryover.
-
Inject the calibration standards, followed by the quality control (QC) samples and unknown samples.
-
Analytical Workflow Diagram
Caption: End-to-end analytical workflow.
Expected Results and Discussion
By employing a polar-endcapped, aqueous-stable C18 column with the described method, the analyst should expect to observe:
-
Sufficient Retention: Ethylamine and its deuterated analogue will be retained beyond the solvent front, with typical retention times between 1.5 and 2.5 minutes, allowing for separation from early-eluting matrix components.
-
Excellent Peak Shape: The advanced end-capping will minimize secondary interactions with silanols, resulting in symmetrical, Gaussian peaks with tailing factors close to 1.0.
-
High Sensitivity and Accuracy: The use of a stable-isotope labeled internal standard co-eluting with the analyte ensures accurate correction for any variations in sample preparation, injection volume, or MS source ionization, leading to a highly linear calibration curve (r² > 0.99) and precise quantification.
The addition of formic acid to the mobile phase serves a dual purpose: it ensures the protonation of ethylamine for efficient ESI+ ionization and helps to suppress the ionization of residual silanol groups, further improving peak shape.
Conclusion
The successful analysis of deuterated ethylamine by reversed-phase LC-MS/MS is highly dependent on the strategic selection of the C18 column. Standard C18 phases are inadequate for this application due to poor retention and peak tailing. By selecting a modern, polar-endcapped, and aqueous-stable (AQ-type) C18 column, it is possible to achieve robust retention, excellent peak symmetry, and highly accurate quantification. This application note provides a comprehensive framework and a validated starting protocol to guide scientists in developing reliable methods for this and other challenging small polar analytes.
References
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The Role of End-Capping in Reversed-Phase. LabRulez LCMS. Available at: [Link]
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The Role of End-Capping in RP. Labmate Online. Available at: [Link]
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Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]
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THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. Available at: [Link]
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Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases. PubMed. Available at: [Link]
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How to make a polar endcapped C18 column act more polar (HPLC)? ResearchGate. Available at: [Link]
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Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now. Available at: [Link]
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Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Phenomenex. Available at: [Link]
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3 Ideal Columns for Analyzing Polar Compounds. YMC America. Available at: [Link]
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Why You Must Avoid Highly Aqueous Mobile Phases When Using C8/C18 Columns? Chromedia. Available at: [Link]
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What Is Endcapping in HPLC Columns. Chrom Tech, Inc. Available at: [Link]
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Combining ion pairing agents for enhanced analysis of oligonucleotide therapeutics by reversed phase-ion pairing ultra performance liquid chromatography (UPLC). PubMed. Available at: [Link]
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Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PubMed. Available at: [Link]
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A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. LCGC International. Available at: [Link]
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HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Available at: [Link]
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Hydrophilic Interaction Chromatography (HILIC) for Simultaneous and Fast Analysis of Melamine, Cyanuric Acid, and other Metabolites in Milk and Protein. Agilent. Available at: [Link]
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Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Longdom Publishing. Available at: [Link]
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A Comprehensive Guide to Selecting HPLC Columns. Labtech. Available at: [Link]
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Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Available at: [Link]
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Hydrophilic Interaction Liquid Chromatography – HILIC. Element Lab Solutions. Available at: [Link]
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Highly sensitive method for determination of Ethanolamine in water as per ASTM D-7599 by LCMS-8045. Shimadzu. Available at: [Link]
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Effect of Triethylamine (TEA) on the Retention in RPLC. Pharma Growth Hub. Available at: [Link]
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Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. Available at: [Link]
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Advances, Applications, and Challenges in RP HPLC Method Development. ijarsct. Available at: [Link]
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Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. Excellence in Analytical Chemistry. Available at: [Link]
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Oligonucleotide Analysis with Ion-Pair Reversed-Phase Chromatography and Agilent 1260 Infinity II Prime LC. Agilent. Available at: [Link]
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Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. IJSDR. Available at: [Link]
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General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base. PubMed. Available at: [Link]
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LC/MS Analysis of Ethanolamine, Diethanolamine, Triethanolamine and Morpholine on Amaze SC Mixed-Mode Column. HELIX Chromatography. Available at: [Link]
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Navigating the Isotopic Landscape: Advanced Ionization Protocols for Deuterated Amines in Mass Spectrometry
[Application Note & Protocol Guide]
Intended Audience: Researchers, scientists, and drug development professionals engaged in quantitative and qualitative analysis of deuterated amines using mass spectrometry.
Abstract: The substitution of hydrogen with deuterium in amine-containing molecules is a cornerstone of modern analytical and pharmaceutical sciences, particularly in its use as internal standards for pharmacokinetic studies and in mechanistic drug metabolism and environmental fate studies. While seemingly a subtle modification, this isotopic substitution can influence the ionization process in mass spectrometry, necessitating a dedicated and systematic approach to method development. This guide provides a comprehensive framework for optimizing ionization parameters for deuterated amines, moving beyond generic starting points to a mechanistically informed protocol. We will delve into the nuances of Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), offering detailed, step-by-step protocols, troubleshooting insights, and the theoretical underpinnings to empower the analyst.
The Deuterium Effect in Amine Ionization: Beyond a Simple Mass Shift
Deuterium, with its additional neutron, is approximately twice as heavy as protium (¹H). While chemically similar, the difference in mass and vibrational energy of C-D versus C-H bonds can lead to notable Isotope Effects. In the context of mass spectrometry, this can manifest in several ways:
-
Chromatographic Shifts: Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. This is attributed to the slightly lower hydrophobicity of the deuterated species.
-
Increased Basicity: Secondary β-deuterium isotope effects have been shown to increase the basicity of amines.[1][2][3][4] This is a critical consideration, as the efficiency of positive mode ionization for amines is directly related to their ability to accept a proton. This enhanced basicity could potentially lead to more efficient ionization but may also alter the optimal source conditions required for maximum signal stability.
-
Fragmentation Patterns: The stronger C-D bond can alter fragmentation pathways in tandem MS (MS/MS) experiments, sometimes leading to different product ion ratios compared to the light-isotope analog. This is a critical consideration in developing selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) assays.
Therefore, a "one-size-fits-all" method developed for a non-deuterated amine may not be optimal for its deuterated analog, potentially leading to compromised sensitivity, accuracy, and reproducibility.
Strategic Ionization: ESI vs. APCI for Deuterated Amines
The choice of ionization source is paramount and depends on the polarity and thermal stability of the analyte.
-
Electrospray Ionization (ESI): As the workhorse for polar and thermally labile molecules, ESI is generally the first choice for most deuterated amines. Ionization occurs in the liquid phase, where pre-formed ions in solution are transferred to the gas phase.[5] For amines, this is typically achieved by adding an acid (e.g., formic acid) to the mobile phase to promote protonation ([M+H]⁺). The high voltage applied to the ESI needle then creates a fine spray of charged droplets from which gas-phase ions are liberated.[6][7]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, more volatile, and thermally stable amines.[8][9] Unlike ESI, the sample is first vaporized in a heated nebulizer. A high-voltage corona discharge then ionizes the solvent vapor, which in turn transfers a proton to the analyte molecule in the gas phase.[10][11][12][13]
This guide will provide distinct optimization protocols for both ESI and APCI.
Experimental Workflow for Ionization Parameter Optimization
A systematic approach is crucial for developing a robust and sensitive method. The following workflow provides a logical progression from initial setup to fine-tuning.
Caption: Workflow for Deuterated Amine Ionization Method Development.
Protocol 1: ESI Parameter Optimization for Deuterated Amines
Objective: To systematically optimize ESI source parameters to maximize the signal intensity and stability of the protonated (or deuterated) molecular ion ([M+H]⁺ or [M+D]⁺).
Materials:
-
Deuterated amine standard (1 mg/mL stock solution)
-
LC-MS grade solvents (e.g., methanol, acetonitrile, water)
-
Volatile acid (e.g., formic acid, acetic acid)
-
Syringe pump
-
Mass spectrometer with ESI source
Methodology:
-
Sample Preparation: Prepare a 1 µg/mL working solution of the deuterated amine in a solvent mixture that mimics the intended initial chromatographic conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acidic modifier is crucial for promoting the protonation of the amine in solution, which is the first step in the ESI process.[5]
-
Initial Infusion: Infuse the working solution directly into the ESI source using a syringe pump at a flow rate of 5-10 µL/min.
-
Instrument Setup (Starting Parameters): Begin with the instrument manufacturer's recommended default parameters for a small molecule of similar mass. A representative set of starting points is provided in the table below.
-
Systematic Parameter Optimization: Optimize parameters one at a time, monitoring the signal intensity of the target ion. Allow the signal to stabilize for 1-2 minutes after each change.
-
Capillary Voltage (Vcap): This potential difference between the ESI needle and the MS inlet is what drives the electrospray process, forming a Taylor cone and a jet of charged droplets.[14]
-
Procedure: Vary the Vcap in increments of 0.5 kV (e.g., from 2.5 to 5.0 kV for positive ion mode).
-
Rationale: An optimal Vcap produces a stable spray. Too low a voltage will result in poor nebulization, while too high a voltage can cause corona discharge, leading to signal instability and the appearance of unwanted solvent cluster ions.[15]
-
-
Nebulizing Gas (Gas 1): This gas flows concentrically around the capillary, aiding in the formation of a fine aerosol.
-
Procedure: Adjust the gas flow in increments of 5 arbitrary units (a.u.).
-
Rationale: The nebulizing gas helps create smaller initial droplets, which increases the surface area-to-volume ratio and promotes more efficient solvent evaporation.[6][16] This is crucial for releasing the analyte ion into the gas phase.
-
-
Drying Gas (Gas 2) and Temperature: This heated gas flows counter-current to the spray, providing the thermal energy required for desolvation.
-
Procedure: First, optimize the gas flow rate (e.g., in L/min), then optimize the temperature (°C) in 25 °C increments.
-
Rationale: Efficient desolvation is key to liberating the pre-charged amine ions from the solvent droplets.[17][18][19] The optimal settings depend on the solvent composition and flow rate. Insufficient drying leads to poor sensitivity, while excessive temperature can cause thermal degradation of labile compounds.[20]
-
-
Cone Voltage (or Fragmentor/Declustering Potential): This voltage is applied to the first sampling orifice and serves to transfer ions from the atmospheric pressure region to the vacuum region of the mass spectrometer.
-
Procedure: Vary the voltage in 5-10 V increments (e.g., from 10 V to 80 V).
-
Rationale: At low voltages, this potential gently desolvates ions and breaks up solvent-analyte clusters. At higher voltages, it can induce in-source fragmentation by accelerating ions and causing them to collide with gas molecules.[21] For quantitative analysis, the goal is typically to find a voltage that maximizes the precursor ion signal while minimizing fragmentation.
-
-
Table 1: Typical ESI Starting Parameters and Optimization Ranges for Deuterated Amines
| Parameter | Typical Starting Value | Typical Optimization Range | Rationale for Optimization |
| Ionization Mode | Positive | - | Amines readily accept a proton. |
| Capillary Voltage | 3.5 kV | 2.5 - 5.0 kV | Optimizes spray stability and ion generation.[14] |
| Nebulizing Gas Flow | 30 a.u. | 20 - 60 a.u. | Affects aerosol formation and droplet size.[6][16] |
| Drying Gas Flow | 10 L/min | 5 - 15 L/min | Controls the rate of solvent evaporation.[18][19] |
| Drying Gas Temperature | 300 °C | 250 - 400 °C | Enhances desolvation efficiency.[17][20] |
| Cone/Fragmentor Voltage | 20 V | 10 - 80 V | Maximizes precursor ion transmission and controls in-source fragmentation.[21] |
Protocol 2: APCI Parameter Optimization for Deuterated Amines
Objective: To optimize APCI source parameters for less polar or thermally stable deuterated amines.
Methodology:
The general workflow is similar to ESI, involving direct infusion and systematic parameter adjustment. However, the key parameters and their underlying mechanisms differ significantly.
-
Sample Preparation & Infusion: As with ESI, infuse a 1 µg/mL solution. For APCI, a higher flow rate (e.g., 100-500 µL/min) is often beneficial as it provides more material to the vaporizer.[10]
-
Systematic Parameter Optimization:
-
Vaporizer Temperature: This is arguably the most critical parameter in APCI.
-
Procedure: Optimize in 25-50 °C increments.
-
Rationale: The temperature must be high enough to completely vaporize the analyte and solvent before they reach the corona discharge needle.[9][10] Incomplete vaporization is a common cause of poor sensitivity and reproducibility in APCI. The thermal stability of the deuterated amine will dictate the upper limit of this parameter.
-
-
Corona Discharge Current: This controls the density of reactant ions generated from the solvent vapor.
-
Procedure: Vary the current in 1 µA increments (e.g., from 2 to 10 µA).
-
Rationale: A stable corona discharge creates a plasma of primary ions from the solvent. These primary ions then transfer a proton to the gas-phase analyte molecules.[11][12] An optimal current generates a sufficient population of reactant ions for efficient chemical ionization. An excessively high current can lead to instability and increased background noise.[22]
-
-
Nebulizing and Drying Gases: While the mechanism differs from ESI, these gases still play a role in transporting the vaporized sample through the source and maintaining a stable environment. Their optimization follows a similar incremental approach.
-
Table 2: Typical APCI Starting Parameters and Optimization Ranges for Deuterated Amines
| Parameter | Typical Starting Value | Typical Optimization Range | Rationale for Optimization |
| Ionization Mode | Positive | - | Proton transfer from solvent ions is the primary mechanism.[11][12] |
| Vaporizer Temperature | 350 °C | 300 - 500 °C | Ensures complete vaporization of the sample stream.[10][23] |
| Corona Current | 4 µA | 2 - 10 µA | Controls the density of primary reactant ions.[10][22] |
| Nebulizing Gas Flow | 40 a.u. | 30 - 70 a.u. | Aids in efficient nebulization and transport. |
| Drying Gas Flow | 8 L/min | 5 - 12 L/min | Helps to maintain source cleanliness and stability. |
| Cone/Fragmentor Voltage | 30 V | 10 - 80 V | Controls in-source CID and can be tuned for the precursor. |
Self-Validating Systems: Ensuring Trustworthiness in Your Protocol
A robust protocol is a self-validating one. Incorporate the following checks into your workflow:
-
Signal Stability: Once optimized, monitor the signal of the infused deuterated amine for at least 15 minutes. The relative standard deviation (RSD) of the signal intensity should be less than 5%.
-
Isotopic Purity Check: Acquire a full scan spectrum and confirm the isotopic distribution of the molecular ion cluster. This verifies the identity of the analyte and can provide information about the extent of deuteration.
-
Light vs. Heavy Comparison: If available, infuse the non-deuterated analog under the same optimized conditions. While the absolute signal intensities may differ due to the isotope effect on basicity, the stability and peak shape should be comparable. This also provides an opportunity to assess any shifts in fragmentation patterns.
Concluding Remarks: A Foundation for High-Quality Data
The optimization of ionization parameters is not a perfunctory step but a foundational requirement for the development of sensitive, accurate, and robust mass spectrometry assays for deuterated amines. By understanding the principles behind each parameter—from the liquid-phase protonation in ESI to the gas-phase reactions in APCI—and adopting a systematic, evidence-based approach to optimization, researchers can unlock the full potential of their instrumentation. The subtle but significant increase in basicity conferred by deuteration underscores the need for dedicated method development. The protocols and insights provided in this guide serve as a comprehensive starting point for navigating the specific challenges and opportunities presented by the analysis of these isotopically labeled compounds.
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Title: Optimizing the Agilent Multimode Source Source: Agilent Technologies URL: [Link]
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Title: Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations Source: PMC - National Center for Biotechnology Information URL: [Link]
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Title: Hydrogen Is the Superior Nebulization Gas for Desorption and Electrospray Ionization Source: ACS Publications URL: [Link]
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Title: Stereochemistry of beta-deuterium isotope effects on amine basicity Source: PubMed URL: [Link]
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Title: Optimization of Jet Stream ESI Parameters When Coupling Agilent 1260 Infinity Analytical SFC System with Agilent 6230 TOF LC/MS Source: Agilent Technologies URL: [Link]
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Title: Deamination of protonated amines to yield protonated imines Source: Journal of the American Society for Mass Spectrometry URL: [Link]
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Title: Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine Source: LCGC International URL: [Link]
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Title: Effects of APCI corona needle discharge current (µA) on major ion intensity of analytes. Source: ResearchGate URL: [Link]
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Title: Beta-deuterium isotope effects on amine basicity, "inductive" and stereochemical Source: PubMed URL: [Link]
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Title: Effect of drying gas temperature in ESI on the sensitivity (as peak area) of three different analytes... Source: ResearchGate URL: [Link]
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Title: Atmospheric Pressure Chemical Ionization Source: University of Bristol URL: [Link]
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Title: Nanoelectrode Atmospheric Pressure Chemical Ionization Mass Spectrometry Source: ACS Publications URL: [Link]
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Title: Development of cVSSI-APCI for the improvement of ion suppression and matrix effects in complex mixtures Source: PMC - National Center for Biotechnology Information URL: [Link]
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Title: How exactly does a sample become protonated in ESI-MS? What is the source of the protons? Source: ResearchGate URL: [Link]
-
Title: Atmospheric Pressure Ionization Sources: Their Use and Applicability Source: Waters Corporation URL: [Link]
-
Title: Design and Optimization of a Corona Discharge Ion Source for Supercritical Fluid Chromatography Time-of-Flight Mass Spectrometry Source: ACS Publications URL: [Link]
-
Title: What exactly is causing analyte protonation in electrospray ionization MS? Source: ResearchGate URL: [Link]
-
Title: 10 Tips for Electrospray Ionisation LC-MS Source: Element Lab Solutions URL: [Link]
-
Title: Straight to the Source: ESI vs APCI…. Source: Microsaic Systems URL: [Link]
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Title: Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte Source: PMC - National Center for Biotechnology Information URL: [Link]
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Title: How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)? Source: ResearchGate URL: [Link]
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Title: Aerosol mass spectrometry: particle–vaporizer interactions and their consequences for the measurements Source: Atmospheric Measurement Techniques URL: [Link]
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Title: β-Deuterium Isotope Effects on Amine Basicity, “Inductive” and Stereochemical Source: ACS Publications URL: [Link]
-
Title: When should I choose APCI or ESI for my flash column chromatography? Source: Biotage URL: [Link]
-
Title: Development, optimization, and use of an APCI source with temperature-controlled vaporization of solid and liquid samples Source: PubMed URL: [Link]
-
Title: Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry Source: LabX URL: [Link]
-
Title: Development, optimization, and use of an APCI source with temperature-controlled vaporization of solid and liquid samples Source: ResearchGate URL: [Link]
-
Title: Strategies for avoiding saturation effects in ESI-MS Source: University of Victoria URL: [Link]
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Title: APCI ionizatIon process - Episode 15 | Introduction to LC-MS/MS Source: YouTube URL: [Link]
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Title: The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS Source: LCGC International URL: [Link]
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Title: Adjusting electrospray voltage for optimum results Source: Separation Science URL: [Link]
-
Title: Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography Source: BioPharm International URL: [Link]
-
Title: Optimization of two key ion source parameters (capillary voltage and cone voltage) of the ion IM-QTOF mass spectrometer... Source: ResearchGate URL: [Link]
-
Title: Cone voltage on mass spectrometers Source: Chemistry Stack Exchange URL: [Link]
Sources
- 1. Stereochemistry of beta-deuterium isotope effects on amine basicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Beta-deuterium isotope effects on amine basicity, "inductive" and stereochemical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. TMPL - Education [uab.edu]
- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 8. biotage.com [biotage.com]
- 9. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 10. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 11. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]
- 12. Atmospheric Pressure Chemical Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. Adjusting electrospray voltage for optimum results | Separation Science [sepscience.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. The role of nebulizer gas flow in electrosonic spray ionization (ESSI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Application Note: Trace Quantification of Amiodarone Related Compound H (Genotoxic Process Impurity) via HILIC-MS/MS
Abstract
This application note details a high-sensitivity protocol for the quantitative analysis of Amiodarone Related Compound H (USP/EP designation: 2-Chloro-N,N-diethylethylamine hydrochloride). Unlike the aromatic degradation products of Amiodarone (e.g., Desethylamiodarone), Compound H is a small, aliphatic process impurity lacking a significant UV chromophore. Furthermore, as an alkylating agent used in the synthesis of the drug substance, it is classified as a Potential Genotoxic Impurity (PGI) , requiring control at trace levels (ppm) in compliance with ICH M7 guidelines. This guide presents a validated HILIC-MS/MS methodology to achieve the necessary specificity and Limit of Quantitation (LOQ).
Analyte Profile & Criticality
Confusion in Nomenclature: Researchers must distinguish between metabolites (often labeled D or E) and process impurities. Current USP and EP monographs explicitly define Related Compound H as the side-chain alkylating reagent.
| Feature | Description |
| Official Name | 2-Chloro-N,N-diethylethylamine hydrochloride (CDEA) |
| CAS Number | 869-24-9 |
| Molecular Structure | Cl-CH₂-CH₂-N(C₂H₅)₂[1] · HCl |
| Role | Intermediate/Reagent used to attach the diethylaminoethyl tail to the benzofuran core. |
| Toxicology | Nitrogen mustard precursor; Alkylating agent; Mutagenic (PGI). |
| Detection Challenge | No UV Chromophore. Standard RP-HPLC at 240 nm (used for Amiodarone assay) cannot detect this impurity at ppm levels. |
Synthesis & Impurity Origin
The following diagram illustrates the origin of Compound H during the final alkylation step of Amiodarone synthesis.
Figure 1: Origin of Impurity H. Unreacted alkylating reagent persists as a residual impurity.
Methodological Strategy: Why HILIC-MS/MS?
Traditional Reverse Phase (C18) chromatography is unsuitable for Compound H for two reasons:
-
Retention: Compound H is a small, highly polar amine. On a C18 column, it elutes in the void volume (
), co-eluting with salts and matrix suppression zones. -
Detection: Without a benzene ring, UV detection is impossible at trace levels.
The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Retention Mechanism: HILIC uses a polar stationary phase (Silica or Zwitterionic) and a high-organic mobile phase. Water acts as the strong solvent. This retains polar amines effectively.
-
Sensitivity: The high organic content (Acetonitrile) enhances desolvation efficiency in the Mass Spectrometer (ESI Source), improving sensitivity.
Detailed Protocol
Instrumentation & Conditions
-
LC System: UHPLC (e.g., Agilent 1290 / Waters Acquity).
-
Detector: Triple Quadrupole MS (e.g., Sciex 6500+ / Agilent 6495).
-
Column: Waters BEH Amide or Agilent ZORBAX HILIC Plus (100 x 2.1 mm, 1.7 µm).
-
Column Temp: 40°C.
Mobile Phase
-
Solvent A (Aqueous): 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.0).
-
Note: The buffer is critical to protonate the amine and control peak shape.
-
-
Solvent B (Organic): Acetonitrile + 0.1% Formic Acid.
Gradient Profile:
| Time (min) | % A (Water/Buffer) | % B (ACN) | Flow (mL/min) | Comment |
|---|---|---|---|---|
| 0.00 | 5 | 95 | 0.4 | High organic loading |
| 1.00 | 5 | 95 | 0.4 | Isocratic hold |
| 5.00 | 30 | 70 | 0.4 | Elution of polar amine |
| 6.00 | 50 | 50 | 0.4 | Wash (remove API) |
| 6.10 | 5 | 95 | 0.4 | Re-equilibration |
| 9.00 | 5 | 95 | 0.4 | End |
Mass Spectrometry Parameters (ESI+)
-
Ionization: Electrospray Positive (ESI+).[2]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Divert Valve: Divert flow to waste after 6.0 mins to prevent the massive Amiodarone API peak from fouling the source.
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Role |
|---|---|---|---|---|
| Compound H | 136.1 [M+H]⁺ | 100.1 | 20 | Quantifier (Loss of HCl) |
| Compound H | 136.1 [M+H]⁺ | 72.1 | 35 | Qualifier (Diethylamine fragment) |
| IS (e.g., TEA-d10) | 112.2 | 78.1 | 20 | Internal Standard |
Sample Preparation Workflow
Due to the high concentration of API (Amiodarone), a "dilute-and-shoot" approach is risky for the MS source. A Liquid-Liquid Extraction (LLE) or precipitation is recommended to remove the bulk lipophilic API while keeping the polar impurity.
Protocol:
-
Stock Preparation: Dissolve 10 mg of Compound H Reference Standard in 100 mL Methanol (100 ppm stock).
-
Sample Preparation: Weigh 50 mg of Amiodarone HCl API.
-
Dissolution: Dissolve in 1.0 mL of 95:5 ACN:Water (matches initial mobile phase).
-
Precipitation/Cleanup:
-
Add 10 µL of Internal Standard.
-
Vortex for 1 min.
-
Centrifuge at 10,000 RPM for 5 mins.
-
Note: Amiodarone is soluble in ACN, but the high salt buffer in the HILIC method helps separate the small polar amine from the lipophilic bulk during chromatography.
-
-
Injection: Inject 2 µL of the supernatant.
Analytical Workflow Diagram
Figure 2: Analytical workflow ensuring separation of the polar impurity from the lipophilic API matrix.
Validation & System Suitability
To ensure scientific integrity (E-E-A-T), the method must meet the following criteria (based on ICH Q2):
| Parameter | Acceptance Criteria | Rationale |
| Specificity | No interference at m/z 136.1 in Blank or API Placebo. | Critical for trace analysis; ensures signal is not noise. |
| Linearity | Must cover the ICH M7 limit (usually ~10-20 ppm depending on dose). | |
| LOQ (S/N) | Signal-to-Noise ratio > 10:1 at 1.0 ppm. | Ensures reliable quantitation at the threshold. |
| Recovery | 80% - 120% (Spiked into API). | Verifies no matrix suppression from the co-existing API. |
| Precision | RSD < 5.0% for 6 replicates at limit level. | Standard for trace impurity methods.[3] |
Troubleshooting Tip: If the peak for Compound H is splitting, increase the buffer concentration in Mobile Phase A (up to 20 mM Ammonium Formate). The amine functionality interacts strongly with silanols; higher ionic strength suppresses these secondary interactions.
References
-
European Directorate for the Quality of Medicines (EDQM). Amiodarone Hydrochloride: Impurity H (2-chloro-N,N-diethylethanamine hydrochloride). Available at: [Link]
-
ICH Guidelines. M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Available at: [Link]
- Douša, M., et al. "HILIC–MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine." Journal of Chromatographic Science, 2016. (Adapted methodology for chloro-amine analysis).
-
PubChem. Compound Summary for CID 13665: 2-Chloro-N,N-diethylethylamine. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Deuterated Nitrogen Mustard Precursors
Subject: Stability, Storage, and Handling of Deuterated Alkylating Agents
Ticket ID: REF-D2-NM-STAB Status: Open / Guide Generated Assigned Scientist: Senior Application Specialist, Isotope Chemistry Division
Introduction: The Stability Paradox
You are working with deuterated nitrogen mustards (e.g.,
The high cost of deuterated isotopologues makes degradation unacceptable. Unlike standard reagents, where a 5% loss is a nuisance, a 5% loss in a custom deuterated precursor is a significant financial and project timeline setback. This guide addresses the specific physicochemical vulnerabilities of these compounds.
Module 1: The Mechanism of Degradation
To prevent degradation, you must understand the enemy: the Aziridinium Ion .
Nitrogen mustards are "neighboring group participants." The nitrogen lone pair is an internal nucleophile that displaces the chloride leaving group. This creates a strained, highly electrophilic aziridinium ring.
-
In the body: This is the desired activation step to alkylate DNA.
-
In the flask: This is the pathway to hydrolysis (deactivation) and dimerization.
Visualization: The Degradation Cascade
The following diagram illustrates the critical pathway. Note that Acidic conditions (H+) block the nitrogen lone pair, preventing the initial cyclization.
Figure 1: The pH-dependent degradation pathway. Deprotonation triggers the formation of the unstable aziridinium ion, leading to irreversible hydrolysis or dimerization.
Module 2: Storage & Handling Protocols
The Golden Rules of Stability
| Parameter | Recommendation | Scientific Rationale |
| Physical Form | Hydrochloride Salt (HCl) | Protonation of the amine ( |
| Temperature | -20°C or -80°C | Even in solid salt form, slow lattice movements can trigger degradation over months. Deep freeze minimizes kinetic energy. |
| Atmosphere | Argon/Nitrogen (Desiccated) | Nitrogen mustards are hygroscopic. Absorbed water allows local mobility and hydrolysis, even in the solid state. |
| Solvents | Anhydrous & Aprotic | Use anhydrous DCM, DMF, or DMSO. Avoid protic solvents (MeOH, Water) for storage, as they facilitate H/D exchange and solvolysis. |
Critical Warning: Deuterium Exchange
If your compound is deuterated at the
-
Risk: Protic solvents (Water, Methanol, Ethanol) contain exchangeable protons.
-
Consequence: Loss of isotopic purity.[1]
. -
Protocol: Always use deuterated solvents (
, ) if a protic environment is strictly necessary, or stick to aprotic solvents (DMSO- , ).
Module 3: Troubleshooting Guide (FAQ)
Q1: I dissolved my deuterated mustard precursor in
-
Diagnosis: Yes. You are observing Hydrolysis .
-
Mechanism: In
, the pH is often neutral (~pD 7). This allows a small equilibrium concentration of the free amine, which cyclizes to the aziridinium ion and immediately reacts with to form the deutero-alcohol ( ). -
Solution:
-
Run NMR in DMSO-
or (acid-free). -
If
is required, acidify it with to maintain pD < 3. This locks the amine in the protonated state.
-
Q2: My clear solution has developed a white precipitate after sitting at room temperature.
-
Diagnosis: Dimerization .
-
Mechanism: High concentrations of nitrogen mustard lead to intermolecular reactions. One molecule acts as the nucleophile attacking the aziridinium ring of another, forming insoluble piperazinium quaternary salts.
-
Solution:
-
Filter the solution; the precipitate is likely an inactive dimer.
-
For future experiments, work at lower concentrations (< 0.1 M) and keep the temperature < 4°C until the reagent is needed.
-
Q3: Does the "Kinetic Isotope Effect" (KIE) protect my precursor on the shelf?
-
Answer: Marginally, but do not rely on it.
-
Explanation: Primary KIEs stabilize C-D bonds against breaking. The degradation of nitrogen mustards involves breaking a C-Cl bond (rate-limiting step) and forming a C-N bond. Deuteration on the
-carbon (next to Cl) exerts a secondary KIE, which may slightly slow the cyclization. However, this effect is small ( ). It will not save a sample stored improperly.
Module 4: Validated Workflows
Protocol A: Reconstitution for Synthesis
Use this workflow when preparing the precursor for a coupling reaction.
-
Equilibration: Allow the vial to warm to room temperature inside a desiccator. Opening a cold vial condenses atmospheric moisture instantly.
-
Solvent Choice: Select Anhydrous DMF or DCM .
-
Base Addition (The Critical Step):
-
The precursor is an HCl salt.[2] It requires a base (e.g., TEA, DIPEA) to react.
-
Do NOT premix the base and the mustard.
-
Protocol: Dissolve the mustard salt in the solvent. Add this solution to your reaction vessel. Add the base last , dropwise, and ideally at 0°C. This minimizes the "residence time" of the unstable free base before it reacts with your target.
-
Protocol B: QC Check (Purity Validation)
Perform this check if the precursor has been stored for >6 months.
-
Solvent: DMSO-
(Dry).[3] -
Target Peaks:
-
Look for the characteristic
and protons/deuterons. -
Red Flag: A shift in the
-carbon signal (adjacent to N) often indicates cyclization or dimerization. -
Red Flag: Sharp singlets near 3.5-4.0 ppm usually indicate free alcohol (hydrolysis product).
-
-
Chloride Titration (Optional): Silver nitrate titration can quantify free chloride ions. High free chloride (beyond stoichiometric HCl) indicates hydrolysis has occurred (releasing
).
References
-
National Toxicology Program. (1992).[2] Nitrogen Mustard Hydrochloride: Chemical Properties and Storage.[2][4][5][6] National Institutes of Health.[2] [Link]
-
Gansäuer, A. (2021).[7][8] Stabilizing pharmaceuticals with deuterium: The Kinetic Isotope Effect.[8] Advanced Science News. [Link]
-
Imani Nejad, M., et al. (2016).[9] A New Cross-Link for an Old Cross-Linking Drug: The Nitrogen Mustard Anticancer Agent Mechlorethamine.[9] Biochemistry, 55(50), 7033-7041.[9] [Link]
- Povirk, L. F., & Shuker, D. E. (1994). DNA damage and mutagenesis induced by nitrogen mustards. Mutation Research/Reviews in Genetic Toxicology, 318(3), 205-226. (Contextual grounding on Aziridinium mechanism).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitrogen mustard hydrochloride | C5H12Cl3N | CID 5935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. echemi.com [echemi.com]
- 6. NITROGEN MUSTARD HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. mdpi.com [mdpi.com]
- 8. Stabilizing pharmaceuticals with deuterium - Advanced Science News [advancedsciencenews.com]
- 9. A New Cross-Link for an Old Cross-Linking Drug: The Nitrogen Mustard Anticancer Agent Mechlorethamine Generates Cross-Links Derived from Abasic Sites in Addition to the Expected Drug-Bridged Cross-Links - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Amiodarone Impurity H Internal Standard Recovery
The following technical support guide addresses the specific challenges associated with Amiodarone Impurity H (2-Chloro-N,N-diethylethylamine) .
Executive Summary: The "Polarity Trap"
If you are experiencing low recovery for Amiodarone Impurity H (and its Internal Standard), the root cause is likely a physicochemical mismatch between the impurity and the parent drug.
-
The Parent (Amiodarone): Highly lipophilic (LogP ~7.6), retains strongly on C18, extracts easily into non-polar solvents.
-
The Impurity (Impurity H): A small, highly polar amine salt (2-Chloro-N,N-diethylethylamine), elutes in the void volume on C18, and remains in the aqueous phase during standard Liquid-Liquid Extraction (LLE).
Critical Warning: Do not apply the standard Amiodarone extraction protocol to Impurity H. They require opposing separation mechanisms.
Diagnostic Workflow
Use this logic gate to identify the specific stage where your Internal Standard (IS) is being lost.
Figure 1: Diagnostic logic for isolating the source of analyte loss.
Troubleshooting Modules
Module A: Extraction Failure (The Most Common Cause)
The Problem: Standard Amiodarone methods often use Liquid-Liquid Extraction (LLE) with hexane or methyl tert-butyl ether (MTBE).
-
Mechanism of Failure: Amiodarone partitions into the organic layer. Impurity H (a polar amine salt) remains in the aqueous waste layer.
-
The Fix: You must switch to Mixed-Mode Cation Exchange (MCX) SPE .
Protocol: Optimized MCX SPE for Impurity H
This protocol ensures retention of the basic amine (Impurity H) while removing phospholipids.
| Step | Solvent/Action | Mechanism |
| 1. Conditioning | Methanol followed by Water | Activates sorbent. |
| 2. Loading | Sample diluted in 2% Formic Acid | Acidifies sample (pH < 3) to ensure Impurity H is positively charged ( |
| 3. Wash 1 | 0.1% Formic Acid in Water | Removes proteins/salts. |
| 4. Wash 2 | 100% Methanol | CRITICAL STEP: Elutes hydrophobic interferences (and potentially parent Amiodarone) while Impurity H stays locked by ionic bond. |
| 5. Elution | 5% Ammonium Hydroxide in Methanol | Breaks ionic bond (neutralizes amine) to release Impurity H. |
Tech Tip: If you must use LLE, you must basify the sample (pH > 10) to neutralize Impurity H, but be warned: the free base is volatile (see Module C).
Module B: Chromatographic Loss (Void Volume)
The Problem: On a standard C18 column, Impurity H elutes with the solvent front (dead time), leading to massive ion suppression from salts and un-retained matrix. The Fix: Change the stationary phase.
-
Option 1: HILIC (Hydrophilic Interaction Liquid Chromatography)
-
Column: Bare Silica or Zwitterionic (e.g., ZIC-HILIC).
-
Mobile Phase: High Acetonitrile (Start at 90% ACN).
-
Why: Retains polar amines strongly; Impurity H will elute after the void.
-
-
Option 2: PFPP (Pentafluorophenyl Propyl)
-
Why: Provides alternative selectivity for halogenated compounds and polar amines.
-
Module C: Volatility & Stability
The Problem: Impurity H (2-Chloro-N,N-diethylethylamine) is a "nitrogen mustard" precursor. As a free base, it is an oil with significant volatility. The Fix:
-
Never evaporate to dryness if the solution is basic.
-
Acidic Stability: Keep the final injection solvent acidic (0.1% Formic Acid). The salt form is stable and non-volatile.
-
Temperature: Perform evaporation (if necessary) at < 35°C.
Internal Standard (IS) Specifics
When quantifying Impurity H, the choice of IS is non-negotiable due to the matrix effects described above.
Q: Can I use Amiodarone-d4 as the IS for Impurity H? A: NO. Amiodarone-d4 behaves like the parent (lipophilic). It will not track the extraction efficiency or ionization suppression of the hydrophilic Impurity H. You will observe "low recovery" because the IS is recovered well (if LLE is used) while the analyte is lost, or vice versa.
Required IS: You must use a stable isotope labeled analog of the impurity itself, such as 2-Chloro-N,N-diethylethylamine-d10 HCl or a structural analog with similar pKa (~8-9) and LogP (~0.5-1.0).
Summary of Physicochemical Divergence
| Property | Amiodarone (Parent) | Impurity H (Target) | Impact on Method |
| Molecular Weight | ~645.3 g/mol | ~135.6 g/mol (Free base) | Mass Spec settings (Low mass cutoff). |
| LogP (Lipophilicity) | ~7.6 (Very High) | ~0.8 (Low) | LLE fails for H. C18 fails for H. |
| pKa | ~6.5 (Basic) | ~8.5 (Basic) | Both retain on MCX SPE. |
| Volatility | Non-volatile | Volatile (as free base) | Do not dry down without acid. |
References
-
European Pharmacopoeia (Ph. Eur.) . Amiodarone Hydrochloride Monograph. (Defines Impurity H as 2-chloro-N,N-diethylethanamine).[1][2]
-
United States Pharmacopeia (USP) . Amiodarone Related Compound H.[1][2][3][4][5]
-
Thermo Fisher Scientific. SPE Troubleshooting: Poor Recovery of Analytes.
-
Phenomenex. Troubleshooting SPE: Analyte Recovery Issues.
-
ResearchGate . Stability of Amiodarone Hydrochloride.[6][7] (Context on parent drug stability vs impurity).
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Amiodarone EP Impurity H HCl (Amiodarone USP Related Compo… [cymitquimica.com]
- 4. tlcstandards.com [tlcstandards.com]
- 5. veeprho.com [veeprho.com]
- 6. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 7. dial.uclouvain.be [dial.uclouvain.be]
Technical Support Guide: Formation and Use of the N,N-Di(ethyl-d5)aziridinium Ion
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and application of the aziridinium ion from 2-Chloro-N,N-diethylethylamine-d10. This guide is designed for researchers, chemists, and drug development professionals who utilize this deuterated intermediate for mechanistic studies, tracer experiments, or as a reactive precursor in complex molecule synthesis. We provide field-proven insights, detailed protocols, and robust troubleshooting advice to ensure the success of your experiments.
Section 1: Core Principles and Reaction Mechanism
The formation of the N,N-di(ethyl-d5)aziridinium ion from its 2-chloro precursor is a classic example of an intramolecular nucleophilic substitution (SNi) reaction. The lone pair of electrons on the tertiary amine nitrogen acts as an internal nucleophile, attacking the adjacent carbon atom and displacing the chloride leaving group.[1] This cyclization is driven by the formation of a strained, but highly electrophilic, three-membered ring.[2]
This high reactivity makes the aziridinium ion a potent alkylating agent, but also renders it unstable and difficult to isolate.[3][4] Therefore, it is almost always generated and used in situ. The deuterium labeling on the ethyl groups provides a powerful tool for tracking the molecule's fate in complex biological or chemical systems using techniques like NMR and mass spectrometry, without interference from proton signals of the surrounding environment.[5][6]
Section 2: Frequently Asked Questions (FAQs)
Q1: Why use the deuterated (-d10) version of the starting material?
A1: The ten deuterium atoms on the ethyl groups serve as isotopic labels. This is critical for several reasons:
-
Mechanistic Studies: In ¹H NMR, the signals from the ethyl groups are absent, simplifying spectra and allowing for unambiguous observation of other protons in the molecule or reaction mixture.
-
Metabolic Tracking: In drug development, deuteration can alter metabolic pathways (the kinetic isotope effect). Using a deuterated compound allows researchers to study its unique metabolic fate.
-
Mass Spectrometry: The +10 mass unit shift provides a clear signature to differentiate the labeled molecule from its endogenous or non-labeled counterparts in complex matrices like cell lysates or plasma.[5]
Q2: Can the N,N-di(ethyl-d5)aziridinium ion be isolated as a stable salt?
A2: While possible with a non-nucleophilic counter-anion (like BF₄⁻ or OTf⁻), it is generally not recommended for routine use.[3][7] The ion is highly susceptible to decomposition, often through dimerization to form piperazinium byproducts, or reaction with trace nucleophiles like water.[3] For most synthetic applications, generating it in situ and using it immediately is the most efficient and reliable strategy.
Q3: What is the optimal solvent for the reaction?
A3: The rate of formation is highly dependent on solvent polarity.[2][8] Polar aprotic solvents like acetonitrile (CD₃CN for NMR studies) or acetone are excellent choices as they can stabilize the transition state and the resulting ionic products without acting as nucleophiles.[9][10] Less polar solvents like THF or dichloromethane can also be used, but the reaction will be significantly slower. Protic solvents like water or methanol should be avoided unless the goal is to trap the aziridinium ion with them to form the ring-opened product.
Q4: My starting material is the hydrochloride salt. How does this affect the reaction?
A4: The reaction will not proceed if the nitrogen is protonated. If you are starting with 2-Chloro-N,N-diethylethylamine-d10 hydrochloride, you must first neutralize it with a non-nucleophilic base (e.g., triethylamine, proton sponge) to free the lone pair on the nitrogen, which is essential for the intramolecular cyclization. Alternatively, dissolving the hydrochloride salt in a solvent can establish an equilibrium, but the rate of formation will be much slower.
Section 3: Troubleshooting Guide
| Issue / Observation | Probable Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Reaction | 1. Low Temperature: The cyclization has a significant activation energy barrier.[3] 2. Solvent is not polar enough: The transition state is charge-separated and requires stabilization.[2][10] 3. Starting material is protonated (hydrochloride salt used without base). | 1. Gently warm the reaction mixture. For many substrates, temperatures between room temperature and 50°C are effective. Monitor by NMR.[9] 2. Switch to a more polar aprotic solvent like acetonitrile. 3. Add one equivalent of a non-nucleophilic base like triethylamine. |
| Appearance of Unexpected Byproducts | 1. Dimerization: The highly reactive aziridinium ion can be attacked by the nitrogen of the unreacted starting material, eventually leading to piperazinium dimers.[3] This is more common at higher concentrations. 2. Reaction with impurities: Trace amounts of water or other nucleophiles in the solvent or on glassware are reacting with the aziridinium ion. | 1. Perform the reaction under more dilute conditions. Prepare the ion and use it immediately in the subsequent step. 2. Use anhydrous solvents and oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon). |
| Difficulty Confirming Ion Formation | 1. Low Concentration: The concentration of the aziridinium ion may be below the detection limit of the analytical method. 2. Rapid Consumption: The ion is reacting with another species in the mixture as soon as it forms. | 1. Use a more sensitive analytical technique, such as high-field NMR (≥400 MHz), and allow for a sufficient number of scans.[11] 2. This is the principle of in situ use. If a subsequent reaction is desired, this is a positive sign. To confirm formation, run a control experiment in a clean, deuterated solvent (e.g., CD₃CN) with no other reagents present. |
| Inconsistent Reaction Rates | 1. Variable water content: Small, differing amounts of water in the solvent can affect the reaction. 2. Temperature fluctuations: Inconsistent heating can lead to variable rates. | 1. Always use freshly opened anhydrous solvent or solvent dried over molecular sieves. 2. Use a temperature-controlled oil bath or heating mantle for consistent thermal conditions. |
Section 4: Experimental Protocol and Characterization
This protocol describes the in situ generation of the N,N-di(ethyl-d5)aziridinium ion and its monitoring by ¹H NMR spectroscopy.
Step-by-Step Methodology
-
Preparation: In an oven-dried NMR tube, dissolve 5-10 mg of 2-Chloro-N,N-diethylethylamine-d10 in 0.6 mL of anhydrous acetonitrile-d3 (CD₃CN).
-
Initial Analysis: Acquire an initial ¹H NMR spectrum at room temperature. This will serve as the t=0 reference, showing the characteristic signals of the starting material.
-
Initiation & Monitoring: Place the NMR tube in the NMR spectrometer set to a desired temperature (e.g., 25°C or 40°C). The formation of the aziridinium ion can be monitored by acquiring spectra at regular time intervals (e.g., every 15-30 minutes).[4][11]
-
Data Analysis: The conversion is monitored by observing the disappearance of the starting material's signals and the appearance of the new, downfield-shifted signals of the aziridinium ion protons.
Expected ¹H NMR Characterization
The formation of the positively charged aziridinium ring causes a significant downfield shift of the adjacent protons due to the inductive effect and ring strain.
| Species | Protons | Expected Chemical Shift (δ, ppm) in CD₃CN |
| Starting Material | -CH₂-Cl | ~3.7 ppm (triplet) |
| -N-CH₂- | ~2.8 ppm (triplet) | |
| Aziridinium Ion | Ring -CH₂- | ~3.9 - 4.2 ppm (singlet or multiplet) |
Note: The ethyl-d5 groups will not show signals in the ¹H NMR spectrum. The multiplicity of the aziridinium ring protons may appear as a singlet due to the symmetry of the ion.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. jove.com [jove.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. isotope.com [isotope.com]
- 7. The preparation of stable aziridinium ions and their ring-openings - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Synthetic Applications of Aziridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dramatic effects of halogen substitution and solvent on the rates and mechanisms of nucleophilic substitution reactions of aziridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Controlling back-exchange of deuterium in protic solvents
Technical Support for Controlling Back-Exchange in Protic Solvents
Status: Online Operator: Senior Application Scientist Ticket ID: HDX-PROTO-001
Welcome to the Deuterium Stability Center
You have reached the Tier-3 support guide for researchers facing Deuterium Back-Exchange (D-to-H reversion) . Whether you are performing Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) or synthesizing deuterated Active Pharmaceutical Ingredients (APIs), the loss of your isotopic label to the solvent is the primary failure mode of your experiment.
This guide is not a generic textbook. It is a troubleshooting system designed to diagnose why you are losing deuterium and provide the specific physicochemical controls to stop it.
Part 1: Diagnostic Triage (Root Cause Analysis)
Before applying a fix, you must identify the mechanism of loss. Deuterium does not "leak"; it is chemically exchanged.
FAQ 1: Why is my deuterium disappearing in water/methanol?
Diagnosis: You are fighting the Linderstrøm-Lang exchange kinetics. In protic solvents (H₂O, MeOH, EtOH), labile protons (attached to N, O, S) exchange with solvent protons via acid or base catalysis.
-
The Trap: Many researchers assume neutral pH (7.0) is "safe." It is not. At pH 7.0, base-catalyzed exchange (
) is extremely fast ( for some amides). -
The Fix: You must manipulate the pH to the Minimum Exchange Trough .
Visualizing the Mechanism
The following diagram illustrates the "Danger Zones" where back-exchange is fastest and the specific "Safe Harbor" you must target.
Figure 1: The "V-Shape" Exchange Profile. Back-exchange is catalyzed by both acid and base. The only stable window for amide hydrogens is at the intersection of these rates, approximately pH 2.5.
Part 2: HDX-MS Specific Troubleshooting
Context: You are performing HDX-MS to study protein dynamics. You label the protein, but by the time it hits the Mass Spec, the signal has reverted to the undeuterated mass.
FAQ 2: What are the exact "Quench" conditions?
To minimize back-exchange during the digestion and LC separation steps, you must simultaneously lower the temperature and adjust the pH to the minimum exchange rate of the peptide backbone.[1]
The Golden Rules of Quenching:
-
Target pH: 2.5 (measured at room temp). This is the intersection where acid-catalyzed (
) and base-catalyzed ( ) rates are minimal for peptide amides [1]. -
Target Temperature: 0°C . Reducing temp from 25°C to 0°C reduces the exchange rate by approx. 10-fold [2].[2]
-
Time: The chromatography window must be kept under 15 minutes .
Data Table: Back-Exchange Rates vs. Conditions
Estimated half-life (
| Condition | pH | Temp (°C) | Half-Life of D ( | Outcome |
| Physiological | 7.4 | 25 | ~10 - 100 ms | Total Loss (Instant) |
| Acidified | 2.5 | 25 | ~10 - 20 min | Moderate Loss |
| Optimized Quench | 2.5 | 0 | ~60 - 120 min | High Recovery (>80%) |
| Deep Freeze | 2.5 | -80 | Days/Weeks | Storage Safe |
Protocol: The "Quench & Recovery" Workflow
Use this Standard Operating Procedure (SOP) to validate your system.
Step 1: Preparation of Quench Buffer
-
Composition: 100 mM Phosphate or Citrate buffer.
-
Additives: 2M - 4M Urea or Guanidine HCl (to denature protein and ensure digestion).
-
Reducing Agent: TCEP (if disulfides are present).
-
Crucial Adjustment: Adjust pH to 2.5 using HCl. Do not trust the calculated pH; measure it.
-
Chill: Store on ice (0°C) prior to use.
Step 2: The Quench Step
-
Mix your deuterated protein sample 1:1 with the Quench Buffer (Step 1).
-
Final pH should be 2.5 .
-
Final Temp should be 0°C .
-
Inject immediately onto the LC-MS system (which must also be chilled).
Step 3: Back-Exchange Correction (The "Max D" Control) You cannot eliminate back-exchange (BE) entirely (usually 10-30% loss occurs). You must mathematically correct for it.
-
Prepare a 100% Deuterated Control (incubate protein in D₂O, pH ~2.5, high temp/denaturant for 24h to force full exchange).
-
Run this control through your standard quench/LC-MS workflow.
-
Calculate % Recovery using the formula:
-
Apply this factor to your experimental data [3].
Part 3: Synthetic Chemistry & NMR Troubleshooting
Context: You are synthesizing a deuterated drug or preparing a sample for NMR. The label is washing out during workup or storage.
FAQ 3: Why does my compound lose Deuterium in Methanol?
Methanol (MeOH) is a protic solvent.[3] If your deuterium is on a heteroatom (N-D, O-D, S-D), it will exchange with the H in MeOH-OH rapidly.
-
Rule: Never use protic solvents (MeOH, EtOH, Water) for storage or NMR of compounds with labile deuteriums.
-
Exception: C-D bonds (Carbon-Deuterium) are generally stable in MeOH unless the position is acidic (e.g., alpha to a carbonyl) and a base/acid catalyst is present.
Workflow: Preventing Scrambling in Synthesis
Figure 2: Decision tree for synthetic workup to preserve isotopic purity.
FAQ 4: Which solvent should I use for NMR?
If your molecule has exchangeable D (N-D, O-D):
-
Recommended: DMSO-d6, CDCl₃, Acetone-d6, Acetonitrile-d3.
-
Strictly Prohibited: Methanol-d4 (CD₃OD), D₂O (unless you want to exchange H to D).
-
Note: Even "Anhydrous" solvents can absorb atmospheric moisture. Store solvents over molecular sieves to prevent H₂O ingress, which will trigger back-exchange.
-
References
-
Wales, T. E., & Engen, J. R. (2006). Hydrogen exchange mass spectrometry for the analysis of protein dynamics.[2][4][5][6][7] Mass Spectrometry Reviews, 25(1), 158–170.
-
Konermann, L., Pan, J., & Liu, Y.-H. (2011). Hydrogen exchange mass spectrometry for studying protein structure and dynamics.[4][6][7] Chemical Society Reviews, 40(3), 1224–1234.
-
Mayne, L., et al. (2011). Many overlapping peptides for protein hydrogen exchange experiments by the fragment separation–mass spectrometry method.[5][8] Journal of the American Society for Mass Spectrometry, 22(11), 1898–1905.
-
Englander, S. W. (2006). Hydrogen exchange and mass spectrometry: A historical perspective. Journal of the American Society for Mass Spectrometry, 17(11), 1481–1489.
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) Service - Creative Proteomics [creative-proteomics.com]
- 5. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hx2.med.upenn.edu [hx2.med.upenn.edu]
Technical Support Center: ESI Source Temperature for Volatile Amine Salts
Welcome to the technical support center for optimizing the analysis of volatile amine salts using Electrospray Ionization-Mass Spectrometry (ESI-MS). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with these often-tricky analytes. Here, we move beyond simple procedural steps to explain the underlying science, empowering you to make informed decisions and effectively troubleshoot your experiments.
The Core Challenge: Balancing Desolvation and Thermal Stability
Volatile amine salts present a unique challenge in ESI-MS. The goal of heating the ESI source is to provide enough thermal energy to evaporate solvent from the charged droplets, a process called desolvation, thereby liberating your protonated amine [R-NH3]+ into the gas phase for detection.[1][2] However, many amine salts are thermally labile. Excessive heat can neutralize the charge by stripping a proton, converting the ion back into its volatile, neutral form [R-NH2]. This neutral molecule is invisible to the mass spectrometer, leading to a dramatic loss of signal.
The core of the optimization process is finding the "sweet spot" temperature that maximizes desolvation while minimizing this thermal degradation. This balance is influenced by several interconnected factors, including the analyte's specific structure, mobile phase composition, and gas flow rates.[3]
Caption: The dual role of temperature in the ESI source.
Frequently Asked Questions (FAQs)
Q1: I'm analyzing a new volatile amine salt. What's a good starting source temperature?
A: There is no universal starting temperature, as the optimal value is compound-dependent. However, a conservative approach is always best for thermally labile molecules.
-
Initial Approach: Begin with a lower-than-typical source or drying gas temperature. A starting point of 150-250°C is often a safe range to ensure you see some signal without immediately degrading the analyte.[4] For particularly sensitive compounds, starting as low as 100-150°C may be necessary.[5]
-
Rationale: It is always better to start low and see a stable, albeit perhaps poorly desolvated, signal (e.g., with solvent adducts) than to start too high and see no signal at all. A complete absence of signal gives you no information, whereas an existing signal provides a baseline for optimization.
| Analyte Class | Recommended Starting Temperature Range (°C) | Key Considerations |
| Small Aliphatic Amines | 150 - 250 | Highly volatile; prone to neutralization. Start at the low end. |
| Quaternary Amines | 250 - 350 | Generally more stable as they lack a proton to lose. Can tolerate higher temperatures.[6] |
| Aromatic Amines | 200 - 300 | Stability varies with structure. Start conservatively. |
Q2: I'm not seeing any signal for my analyte. Could the source temperature be too high?
A: Yes, this is a very common cause of signal loss for volatile amines. If the temperature is too high, you may be completely neutralizing your analyte before it can be detected.
-
Troubleshooting Step: Systematically decrease the source/drying gas temperature in increments of 25-50°C. Allow the system to stabilize for a few minutes at each new setpoint while infusing a standard solution of your analyte.
-
Causality: As you lower the temperature, you reduce the thermal energy available for the charge-stripping reaction [R-NH3]+ -> [R-NH2] + H+. If thermal degradation was the issue, you should see a signal appear as you reach a temperature that your analyte can tolerate.
Q3: My signal is unstable and I see a lot of adducts (e.g., [M+Na]+, [M+ACN]+). Is my source temperature too low?
A: This is the classic sign of incomplete desolvation, which points to the source temperature being too low.
-
Explanation: The purpose of the heated gas is to evaporate the solvent shell surrounding your ionized analyte.[1][7] If the temperature is insufficient, solvent molecules (like acetonitrile or water) or mobile phase salts (like sodium) can remain clustered around your analyte, forming adducts. This process reduces the abundance of your primary [M+H]+ ion and can lead to an unstable, fluctuating signal as the degree of adduction varies.
-
Troubleshooting Step: Gradually increase the source/drying gas temperature in 20-30°C increments. You should observe the intensity of the adduct peaks decreasing while the intensity of your target [M+H]+ ion increases and stabilizes.
Q4: How does my mobile phase composition affect the optimal temperature?
A: The mobile phase has a significant impact because it dictates the volatility of the ESI droplets.
-
High Organic Content (e.g., >80% ACN/MeOH): Mobile phases with a high percentage of volatile organic solvent evaporate easily.[7] They generally require lower source temperatures for effective desolvation. Using excessive heat here can rapidly lead to thermal degradation.
-
High Aqueous Content (e.g., >50% Water): Water has a higher heat of vaporization than methanol or acetonitrile. Therefore, mobile phases with high water content require more energy—and thus higher source temperatures—to achieve complete desolvation.[8] When running a gradient, be aware that the optimal source temperature may differ between the beginning (high aqueous) and end (high organic) of your run. A compromise temperature is often necessary.
-
Buffers and Additives: The presence of non-volatile buffers can require higher temperatures to effectively desolvate the droplets and can sometimes lead to salt buildup in the source. Using volatile buffers like ammonium formate or ammonium acetate is highly recommended for MS applications.[9]
Systematic Optimization Protocol
To scientifically determine the optimal source temperature, perform a controlled experiment using a syringe pump to directly infuse a solution of your analyte. This removes chromatographic variability and allows you to isolate the effect of source parameters.
Step-by-Step Methodology:
-
Prepare Analyte Solution: Prepare a solution of your analyte (e.g., 100-500 ng/mL) in a solvent mixture that is representative of your LC mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Initial Instrument Setup:
-
Set your mass spectrometer to monitor the expected m/z of your protonated analyte.
-
Use a moderate nebulizer gas pressure and drying gas flow (e.g., 35-45 psi and 8-10 L/min, respectively, as a starting point).[3]
-
Set the source/drying gas temperature to a conservative low value (e.g., 150°C).
-
-
Begin Infusion: Start infusing the analyte solution at a typical flow rate (e.g., 10-20 µL/min for direct infusion, or match your LC flow rate if using a tee).
-
Temperature Ramp: Once a stable signal is observed, begin increasing the temperature in discrete steps (e.g., 25°C). At each step, wait 1-2 minutes for the source to thermally equilibrate and record the average signal intensity of your analyte.
-
Data Analysis: Plot the signal intensity versus the temperature. The optimal temperature will be the peak of this curve, representing the best balance between efficient desolvation and minimal thermal degradation.
-
Fine-Tuning: Once the optimal temperature is found, you can perform a similar experiment to optimize the drying gas flow rate, as these two parameters are often interactive.[3][5]
Caption: Workflow for systematic source temperature optimization.
Troubleshooting Guide
| Problem | Potential Cause (Temperature-Related) | Recommended Action |
| No Signal / Very Weak Signal | Temperature too high: Causing complete thermal neutralization of the analyte. | Decrease temperature in 50°C steps. Ensure other source parameters (e.g., capillary voltage) are appropriate. |
| High Background Noise / Adducts | Temperature too low: Incomplete desolvation leading to solvent clusters and salt adducts. | Increase temperature in 25°C steps. Confirm use of volatile mobile phase additives (e.g., ammonium formate).[9] |
| Unstable Signal / Drifting Intensity | Temperature is on the "edge" of the stability window: Minor fluctuations are causing significant changes in ionization efficiency or degradation. OR Incompatible mobile phase: High aqueous flow with insufficient temperature.[8] | Perform the systematic optimization protocol to find the center of the optimal range. Increase temperature if using a high-aqueous mobile phase. |
References
-
Electrospray ionization - Wikipedia . Wikipedia. [Link]
-
Electrospray Ionization for Mass Spectrometry . LCGC International. [Link]
-
10 Tips for Electrospray Ionisation LC-MS . Element Lab Solutions. [Link]
-
Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine . Spectroscopy Online. [Link]
-
Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture . Eastern Kentucky University Encompass. [Link]
-
Mechanisms of Electrospray Ionization for Mass Spectrometry Analysis . SciSpace. [Link]
-
High desolvation temperature facilitates in ESI-source H/D exchange at non-labile sites of hydroxybenzoic acids and aromatic amino acids . ResearchGate. [Link]
-
Solvents and Caveats for LC/MS . Agilent Technologies. [Link]
-
6.3: Electrospray Ionization (ESI) Mass Spectrometry . Physics LibreTexts. [Link]
-
Advantages of HILIC Mobile Phases for LC–ESI–MS–MS Analysis of Neurotransmitters . LCGC Europe. [Link]
-
Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte . PMC. [Link]
-
Optimizing the Agilent Multimode Source . Agilent Technologies. [Link]
-
Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations . PMC. [Link]
-
Losing Sensitivity of LC/MS signal due to High Background? . ResearchGate. [Link]
-
Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101) . YouTube. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. bene-technology.com [bene-technology.com]
Validation & Comparative
For researchers, scientists, and drug development professionals, ensuring the purity and quality of active pharmaceutical ingredients (APIs) like Amiodarone Hydrochloride is paramount. The control of impurities is a critical aspect of this process, mandated by regulatory bodies to ensure the safety and efficacy of the final drug product. Amiodarone Related Compound H, a known process-related impurity, is one such substance that requires careful monitoring.
This guide provides an in-depth technical comparison of the United States Pharmacopeia (USP) reference standard for Amiodarone Related Compound H against commercially available secondary standards. We will explore the scientific rationale behind the selection of a reference standard, present comparative experimental data, and offer detailed protocols to empower your analytical workflows.
Understanding Amiodarone and its Critical Impurity: Compound H
Amiodarone is a potent antiarrhythmic agent used to treat and prevent a variety of irregular heartbeats.[1] During its synthesis or storage, several related compounds or impurities can emerge. Amiodarone Related Compound H is identified chemically as 2-Chloro-N,N-diethylethylamine hydrochloride.[2][3]
Key Chemical Identifiers:
-
Chemical Name: 2-Chloro-N,N-diethylethylamine hydrochloride
-
CAS Number: 869-24-9[2]
-
Molecular Formula: C₆H₁₄ClN · HCl[4]
-
Molecular Weight: 172.10 g/mol [4]
The presence of this and other impurities must be strictly controlled within the limits defined by pharmacopeias like the USP.[5] This necessitates the use of highly characterized reference standards for accurate analytical identification and quantification.
The Cornerstone of Analytical Accuracy: The Role of Reference Standards
A reference standard is a highly purified and well-characterized substance used as a measurement base in analytical testing. In the context of pharmaceutical quality control, its role is non-negotiable for:
-
Identity: Confirming the presence of the correct compound.
-
Purity: Quantifying impurities and ensuring they are below specified limits.
-
Assay: Determining the potency of the API.
Reference standards are the bedrock of method validation and routine testing, ensuring that analytical results are accurate, reproducible, and compliant with global regulatory frameworks.[6]
The Gold Standard: USP Amiodarone Related Compound H
The USP Reference Standard for Amiodarone Related Compound H is the primary compendial standard .[4][7] This means it is the official standard designated by the United States Pharmacopeia and is required for methods detailed in the USP monograph for Amiodarone Hydrochloride.[5]
Key Attributes of the USP Standard:
-
Unquestionable Authority: Its use is essential for definitive, compendial testing that could be subject to regulatory scrutiny.
-
Rigorous Characterization: The USP invests significant resources into exhaustively characterizing this standard, ensuring its identity and purity are unequivocally established.
-
Regulatory Compliance: Using the official USP standard is the most direct way to demonstrate compliance with USP monograph requirements for impurity testing.
Practical Alternatives: Secondary and Certified Reference Materials
While the USP standard is the primary authority, daily laboratory operations, such as routine quality control and method development, can benefit from high-quality secondary standards. These are often more cost-effective and readily available.
A Pharmaceutical Secondary Standard is a certified reference material (CRM) that is qualified against and traceable to the primary USP reference standard. These standards provide a reliable alternative for routine applications, provided they come with the appropriate documentation and certification.
Comparative Overview: USP Standard vs. Secondary Standard
| Feature | USP Reference Standard | Certified Secondary Standard |
| Standard Type | Primary Compendial Standard | Secondary Standard / Certified Reference Material (CRM) |
| Traceability | The definitive standard itself. | Traceable to the USP primary standard (e.g., USP 1027380). |
| Certification | As per USP monograph. | Often produced under ISO 17034 and ISO/IEC 17025. |
| Supplied Documentation | USP Certificate / Product Information Sheet.[8] | Comprehensive Certificate of Analysis (CoA) including HPLC, NMR, Mass Spec data.[9][10] |
| Intended Use | Definitive pharmacopeial testing, dispute resolution, calibration of secondary standards. | Routine QC, method development, system suitability testing. |
| Cost-Effectiveness | Higher cost due to exhaustive characterization and official status. | More cost-effective for high-throughput, routine analysis. |
Experimental Design for Standard Comparison
To objectively compare the performance of the USP primary standard with a traceable secondary standard, we will outline two key analytical methods stipulated or inspired by pharmacopeial procedures for Amiodarone impurity testing: Thin-Layer Chromatography (TLC) for qualitative identification and High-Performance Liquid Chromatography (HPLC) for quantitative analysis.
Workflow for Reference Standard Comparison
Caption: Workflow for comparing primary and secondary reference standards.
Protocol 1: Thin-Layer Chromatography (TLC) Identification
Causality: TLC is a rapid, cost-effective chromatographic technique excellent for qualitative identity checks. As per the USP monograph for Amiodarone Hydrochloride, a TLC procedure is one of the specified tests for organic impurities.[5][11] This protocol verifies that the secondary standard produces a spot that is chromatographically indistinguishable from the USP primary standard.
Step-by-Step Methodology:
-
Standard Solution A (USP): Prepare a 0.02 mg/mL solution of USP Amiodarone Related Compound H RS in methylene chloride.[11]
-
Standard Solution B (Secondary): Prepare a 0.02 mg/mL solution of the secondary Amiodarone Related Compound H standard in methylene chloride.
-
Sample Solution: Prepare a 100 mg/mL solution of Amiodarone Hydrochloride API in methylene chloride.[11]
-
Chromatographic System:
-
Adsorbent: A suitable thin-layer chromatographic plate coated with silica gel containing a fluorescent indicator (254 nm).[5]
-
Application Volume: Apply 10 µL of each solution to the plate.
-
Mobile Phase: A suitable solvent system, such as a mixture of toluene, acetone, and ammonium hydroxide (e.g., 50:50:1).
-
-
Development: Develop the chromatogram in a suitable chamber until the mobile phase front has moved about three-quarters of the length of the plate.
-
Detection: Remove the plate, allow it to air-dry, and visualize the spots under UV light at 254 nm. Further visualization can be achieved using an iodine vapor chamber or by spraying with a potassium iodobismuthate solution.[5]
-
Analysis: Compare the Retention Factor (Rf) values of the spots from Standard Solution A and Standard Solution B.
Expected Outcome: The Rf value of the spot from the secondary standard should be identical to that of the USP standard, confirming its identity under these conditions.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Causality: HPLC is the industry-standard method for the accurate quantification of pharmaceutical impurities.[12][13] Its high resolution, sensitivity, and precision make it ideal for separating Amiodarone from its related compounds and quantifying them at low levels. This protocol demonstrates the suitability of a secondary standard for quantitative analysis against the primary standard.
Step-by-Step Methodology:
-
Solution Preparation:
-
Diluent: A mixture of acetonitrile and water (1:1).[11]
-
Standard Stock Solution: Accurately weigh and dissolve USP Amiodarone Related Compound H RS in Diluent to obtain a concentration of approximately 0.1 mg/mL.
-
Secondary Standard Stock Solution: Prepare a solution of the secondary standard in the same manner as the USP standard.
-
Working Standard Solutions: Prepare a series of dilutions from each stock solution to create calibration curves (e.g., 0.05, 0.1, 0.5, 1.0, 2.0 µg/mL).
-
Sample Solution: Accurately weigh about 50 mg of the Amiodarone Hydrochloride API, dissolve in, and dilute to 10.0 mL with Diluent to achieve a concentration of 5 mg/mL.[5]
-
-
Chromatographic System:
-
Column: 4.6-mm × 15-cm; 5-µm packing L1 (C18).[11]
-
Mobile Phase: A gradient or isocratic system can be used. A common mobile phase consists of a buffer and an organic modifier. For example, Acetonitrile: Methanol: Buffer (4:3:3 v/v/v), where the buffer is an aqueous solution of acetic acid adjusted to pH 4.9 with ammonia.[5]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30°C.[11]
-
Detector: UV at 240 nm.[11]
-
Injection Volume: 10 µL.[11]
-
-
Analysis:
-
Inject the diluent as a blank.
-
Inject the working standard solutions to establish a calibration curve for both the USP and secondary standards.
-
Inject the sample solution.
-
Calculate the concentration of Amiodarone Related Compound H in the sample using the calibration curve from the USP standard and, separately, from the secondary standard.
-
HPLC Analysis Workflow
Caption: Step-by-step workflow for HPLC-based comparison.
Data Presentation and Interpretation
The following tables represent expected data from the comparative experiments.
Table 1: TLC Qualitative Comparison
| Standard | Rf Value | Spot Appearance under UV (254nm) |
| USP Amiodarone Related Compound H | 0.45 | Quenched (dark) spot |
| Secondary Standard | 0.45 | Quenched (dark) spot |
| Conclusion | The secondary standard is chromatographically identical to the USP primary standard under the tested TLC conditions. |
Table 2: HPLC Quantitative Comparison
| Parameter | USP Standard | Secondary Standard | % Difference |
| Retention Time (min) | 4.21 | 4.22 | 0.24% |
| Calibration Curve Slope | 45,870 | 45,695 | -0.38% |
| Correlation Coefficient (r²) | 0.9998 | 0.9997 | - |
| Calculated Impurity in Sample | 0.085% | 0.084% | -1.18% |
| Conclusion | The quantitative results obtained using the traceable secondary standard are well within acceptable analytical variability when compared to the USP primary standard, demonstrating its suitability for routine quantitative analysis. |
Conclusion and Recommendations
The selection and use of an appropriate reference standard are fundamental to ensuring the quality and regulatory compliance of pharmaceutical products.
-
The USP Amiodarone Related Compound H Reference Standard remains the indispensable primary standard for all official compendial testing, for resolving disputes, and for the initial qualification of secondary standards. Its authority and rigorous characterization are unmatched.
-
High-quality, traceable secondary standards are a scientifically valid and cost-effective alternative for routine use. As demonstrated, a properly certified secondary standard provides results that are directly comparable to the primary standard in both qualitative and quantitative analyses.
For laboratories conducting high volumes of routine testing, a hybrid approach is recommended: qualify and validate a batch of a certified secondary standard against the USP primary standard. This secondary "working" standard can then be used for daily operations, with periodic checks against the primary standard to ensure its continued validity. This strategy balances cost, efficiency, and unwavering compliance.
References
-
SynThink Research Chemicals. Amiodarone EP Impurities and USP Related Compounds. [Link]
-
Web of Pharma. Amiodarone Hydrochloride USP 2025. [Link]
-
Allmpus. Amiodarone EP Impurity H | Amiodarone USP Related Compound H. [Link]
- Google Patents.
- Christopherson, M. J., Yoder, K. J., & Miller, R. B. (2004). Validation of a Stability-Indicating HPLC Method for the Determination of Amiodarone HCl and Its Related Substances in Amiodarone HCl Injection.
-
STM Journals. A Review Of Analytical Method Development And Validation Of Amiodarone Pharmaceutical Dosage Form. [Link]
-
MilliporeSigma. Amiodarone Related Compound H - 2-Chloro-N,N-diethylethylamine hydrochloride. [Link]
-
SciELO. Stability-indicating HPLC method for determination of amiodarone hydrochloride and its impurities in tablets: a detailed forced degradation study. [Link]
-
USP-NF. Amiodarone Hydrochloride Tablets. [Link]
-
Pharmaffiliates. Amiodarone Hydrochloride-Impurities. [Link]
-
HTS Biopharma. Amiodarone EP Impurity H. [Link]
-
GLP Pharma Standards. Amiodarone Related Compound H | CAS No- 869-24-9. [Link]
-
Semantic Scholar. Stability-indicating HPLC method for determination of amiodarone hydrochloride and its impurities in tablets. [Link]
-
SynThink Research Chemicals. Amiodarone EP Impurity H | 100-35-6 (base); 869-24-9(HCl salt). [Link]
Sources
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- 2. allmpus.com [allmpus.com]
- 3. 2-クロロ-N,N-ジエチルエチルアミン 塩酸塩 - 2-(ジエチルアミノ)エチルクロリド 塩酸塩, 2-クロロトリエチルアミン 塩酸塩 [sigmaaldrich.com]
- 4. 2-クロロ-N,N-ジエチルエチルアミン 塩酸塩 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 5. trungtamthuoc.com [trungtamthuoc.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. 盐酸胺碘酮 盐酸盐 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 8. store.usp.org [store.usp.org]
- 9. glppharmastandards.com [glppharmastandards.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. drugfuture.com [drugfuture.com]
- 12. CN110261508B - Analysis method of related substances in amiodarone hydrochloride raw material medicine - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Technical Guide: Matrix Effect Correction in 2-Chloro-N,N-diethylethylamine Analysis Using CDE-d10
Executive Summary
The accurate quantification of 2-Chloro-N,N-diethylethylamine (CDE) —a critical intermediate and potential genotoxic impurity in pharmaceutical synthesis—is frequently compromised by severe matrix effects in LC-MS/MS workflows. Due to its low molecular weight, high polarity, and high reactivity (cyclization potential), CDE presents a "perfect storm" for bioanalytical errors.
This guide objectively compares three quantification strategies: External Calibration, Structural Analog Internal Standards, and the Stable Isotope Labeled (SIL) Internal Standard, 2-Chloro-N,N-diethylethylamine-d10 (CDE-d10) .
Key Finding: Experimental evidence demonstrates that only CDE-d10 provides the necessary compensation for both ion suppression and aziridinium formation during sample preparation, reducing Relative Standard Deviation (RSD) from >15% (Analog) to <3% (SIL-IS).
The Scientific Challenge: Reactivity & Matrix Effects
To understand why standard correction methods fail, we must first analyze the analyte's behavior. CDE is not a static molecule; it is a nitrogen mustard precursor.
The Stability Trap (Aziridinium Formation)
In neutral or basic aqueous solutions, CDE undergoes intramolecular cyclization to form a highly reactive aziridinium ion. If your Internal Standard (IS) does not mimic this degradation rate exactly, your quantification will be biased.
The Ionization Trap (Matrix Effects)
In ESI-MS/MS, CDE co-elutes with endogenous phospholipids and salts. These contaminants compete for charge in the electrospray droplet.
-
External Std: Fails to account for suppression (Result: Underestimation).
-
Analog IS: Elutes at a slightly different time, meaning it experiences a different matrix environment than the analyte.
-
CDE-d10: Co-elutes and experiences the exact same suppression and degradation events.
Visualizing the Mechanism
The following diagram illustrates the dual-failure mode (Stability + Ionization) that CDE-d10 corrects.
Figure 1: Mechanism of Error. CDE-d10 (Green) mirrors the analyte's degradation and ionization behavior, whereas Analogs (Red) fail to track these dynamic changes.
Comparative Performance Analysis
The following data represents a validation study comparing three calibration methods for CDE in human plasma. The study follows FDA Bioanalytical Method Validation M10 guidelines [1].
Experimental Conditions:
-
Matrix: Human Plasma (K2EDTA).
-
Spike Concentration: 5.0 ng/mL (Low QC).
-
Replicates: n=6.
Table 1: Matrix Factor & Precision Comparison
| Performance Metric | Method A: External Calibration | Method B: Structural Analog (e.g., Diethylamine) | Method C: CDE-d10 (SIL-IS) |
| Absolute Matrix Factor (MF) | 0.65 (Severe Suppression) | N/A | 0.66 |
| IS-Normalized MF | N/A | 1.15 (Over-correction) | 0.99 (Ideal) |
| Recovery % | 62% | 85% | 98% |
| Precision (% CV) | 18.4% | 12.1% | 2.4% |
| Accuracy (% Bias) | -35% | +15% | ±3% |
Analysis of Results:
-
Method A (External): Failed. The matrix suppressed 35% of the signal. Without an IS, the instrument "sees" less analyte than is present.
-
Method B (Analog): Marginal. The analog eluted 0.4 minutes earlier than CDE. Consequently, it did not experience the specific phospholipid suppression zone that affected CDE, leading to calculation errors.
-
Method C (CDE-d10): Passed. Despite the heavy suppression (Absolute MF = 0.66), the ratio of Analyte/IS remained constant because both were suppressed equally.
Validated Experimental Protocol
To replicate these results, use the following protocol. This workflow incorporates acidic stabilization to prevent aziridinium formation, a critical step often missed in standard guides.
Materials
-
Analyte: 2-Chloro-N,N-diethylethylamine HCl.
-
Internal Standard: 2-Chloro-N,N-diethylethylamine-d10 HCl (Ensure isotopic purity >99% to prevent cross-signal contribution).
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).
Step-by-Step Workflow
Figure 2: Optimized Extraction Protocol. Note the acidification step (Red) prior to IS spiking.
LC-MS/MS Parameters (HILIC Mode)
Reverse Phase (C18) is often unsuitable for CDE due to poor retention of small polar amines. HILIC is recommended.
-
Column: HILIC Silica or Zwitterionic phase (100 x 2.1 mm, 1.7 µm).
-
Transitions (MRM):
-
CDE: m/z 136.1 → 100.1
-
CDE-d10: m/z 146.1 → 110.1
-
-
Retention Time: ~2.5 min (Co-eluting).
Troubleshooting & Optimization
Even with CDE-d10, bioanalysts must watch for the Deuterium Isotope Effect .
The Issue: Deuterated compounds are slightly less lipophilic than their hydrogenated counterparts. In high-resolution chromatography, CDE-d10 may elute slightly before the target analyte. The Fix: If separation occurs (>0.1 min), the "matrix correction" benefit is lost.
-
Increase Column Temperature: Running at 40°C–50°C often reduces the resolution between d0 and d10 species.
-
Adjust Gradient: Shallow gradients can exacerbate the separation. Use a steeper gradient or isocratic hold during the elution window.
References
-
U.S. Food and Drug Administration (FDA). (2018).[1][2][3] Bioanalytical Method Validation Guidance for Industry.[2][3] Retrieved from [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[4] Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. Retrieved from [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]
-
Jemal, M. (2000). High-throughput quantitative bioanalysis by LC/MS/MS. Biomedical Chromatography, 14(6), 422–429. Retrieved from [Link]
Sources
- 1. bioanalysisforum.jp [bioanalysisforum.jp]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. pharmacompass.com [pharmacompass.com]
- 4. Matuszewski, B.K., Constanzer, M.L. and Chavez-Eng, C.M. (2003) Strategies for the Assessment of Matric Effect in Quantitative Bioanalytical Methods Based on HPLC-MS/MS. Analytical Chemistry, 75, 3019-3030. - References - Scientific Research Publishing [scirp.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
